5-Prop-2-ynyloxypyrazine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-prop-2-ynoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-2-3-13-7-5-9-6(4-10-7)8(11)12/h1,4-5H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGLCMDRPAZHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Prop-2-ynyloxypyrazine-2-carboxylic Acid
This guide serves as an authoritative technical monograph on 5-prop-2-ynyloxypyrazine-2-carboxylic acid , a functionalized pyrazine derivative. It is designed for researchers in medicinal chemistry and chemical biology, specifically those investigating G-protein coupled receptors (GPR109A/HCAR2) or utilizing bioorthogonal "click" chemistry probes.
Chemical Identity & Significance
5-prop-2-ynyloxypyrazine-2-carboxylic acid is a heteroaromatic carboxylic acid characterized by a pyrazine core substituted with a propargyl ether group at the C5 position. This specific substitution pattern imparts dual functionality:
-
Pharmacophore: The 5-alkoxypyrazine-2-carboxylic acid moiety is a known pharmacophore for GPR109A (HCAR2) agonism, mimicking the endogenous ligand 3-hydroxybutyrate and the drug nicotinic acid (niacin).
-
Bioorthogonal Handle: The terminal alkyne (prop-2-ynyl) serves as a "click chemistry" handle, allowing for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged reporters (fluorophores, biotin) without interfering with biological systems.
Core Identifiers
| Property | Value |
| IUPAC Name | 5-(prop-2-yn-1-yloxy)pyrazine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 178.15 g/mol |
| Core Scaffold | Pyrazine-2-carboxylic acid (Pyrazinoic acid) |
| Functional Groups | Carboxylic acid (C2), Propargyl ether (C5) |
| Predicted pKa | ~2.9 (Carboxylic acid), -0.6 (Pyrazine N) |
| Predicted LogP | 0.65 (Lipophilic shift from parent acid LogP ~0.1) |
Synthetic Architecture
The synthesis of 5-prop-2-ynyloxypyrazine-2-carboxylic acid relies on a Nucleophilic Aromatic Substitution (
Synthesis Pathway (DOT Diagram)
Figure 1: Two-step synthetic route starting from commercially available 5-chloropyrazine-2-carboxylate.
Detailed Synthetic Protocol
This protocol is adapted from standard procedures for 5-alkoxypyrazines [1, 2].
Step 1: Nucleophilic Displacement (
)
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) (60% in oil, 1.2 eq) in anhydrous THF (Tetrahydrofuran).
-
Activation: Cool to 0°C. Add Propargyl alcohol (1.2 eq) dropwise. Stir for 15 min to generate the sodium propargoxide species.
-
Reaction: Add a solution of Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in THF dropwise. The solution will likely darken.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of the chloro-starting material.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.[1] Purify via flash chromatography.
Step 2: Ester Hydrolysis
-
Reaction: Dissolve the intermediate ester in a 3:1 mixture of THF:Water . Add Lithium Hydroxide (LiOH) (2.0 eq).
-
Conditions: Stir at RT for 1-2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product often precipitates. Filter the solid.[2] If no precipitate forms, extract with EtOAc, dry, and concentrate. Recrystallize from water/ethanol if necessary.
Chemical Biology Applications
The primary utility of this compound lies in its ability to act as a functional probe for the GPR109A receptor.
Mechanism of Action: GPR109A Agonism
GPR109A (HCAR2) is a
-
Binding Mode: The pyrazine-2-carboxylic acid core mimics the structure of nicotinic acid. The carboxylate forms a critical salt bridge with Arg251 in the receptor binding pocket [3].
-
Lipophilicity: The propargyl ether at C5 increases lipophilicity compared to the parent acid, potentially improving membrane permeability and altering binding kinetics.
Bioorthogonal Labeling (Click Chemistry)
The alkyne tail allows researchers to "click" the molecule to an azide-tagged fluorophore after it has bound to the receptor or been internalized, a technique known as post-labeling .
Click Reaction Workflow (DOT Diagram)
Figure 2: Workflow for using the compound as a bioorthogonal probe.
Physicochemical Profile & Stability
Researchers must account for the specific properties of the pyrazine ring during handling.
| Parameter | Characteristic | Implication for Handling |
| Acidity | Acidic (pKa ~2.9) | Soluble in basic aqueous buffers (pH > 7.4). Precipitates in acidic media. |
| Solubility | Moderate | Soluble in DMSO, DMF, Methanol. Sparingly soluble in pure water unless neutralized. |
| Stability | Alkyne Sensitivity | Avoid transition metals (unless catalyzing click reaction). Stable to air/moisture. |
| UV Absorbance | Pyrazine |
References
-
Pyrazine-2-carboxylic acid derivatives synthesis: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Link
-
GPR109A Agonists (Pyrazoles/Pyrazines): Bioorganic & Medicinal Chemistry Letters, 2009, 19(8):2121-2124.[6]
-
GPR109A Structure & Binding: Trends in Pharmacological Sciences, 2009, 30(11):557-562.
-
General Pyrazine Chemistry: Organic Syntheses, Coll. Vol. 4, p.824 (1963).
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- 6. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
5-prop-2-ynyloxypyrazine-2-carboxylic acid NMR spectroscopy data
An In-Depth Technical Guide to the NMR Spectroscopy of 5-prop-2-ynyloxypyrazine-2-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 5-prop-2-ynyloxypyrazine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the predicted ¹H and ¹³C NMR spectra, outlines robust experimental protocols for data acquisition, and explains the rationale behind the spectral interpretations. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible results.
Introduction: The Significance of 5-prop-2-ynyloxypyrazine-2-carboxylic acid
5-prop-2-ynyloxypyrazine-2-carboxylic acid is a heterocyclic compound with potential applications as a building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The unique combination of a pyrazine carboxylic acid core with a propargyl ether functional group makes this molecule a versatile scaffold for the synthesis of novel therapeutic agents.
Accurate structural elucidation is paramount in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This guide provides a detailed analysis of the expected NMR data for 5-prop-2-ynyloxypyrazine-2-carboxylic acid, enabling its confident identification and characterization.
Molecular Structure and NMR-Active Nuclei
The chemical structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid is presented below. The key protons (¹H) and carbons (¹³C) that are active in NMR spectroscopy are labeled for subsequent spectral assignment.
Caption: Molecular structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield high-resolution NMR spectra for 5-prop-2-ynyloxypyrazine-2-carboxylic acid. The emphasis on specific details ensures the reliability and reproducibility of the data.
3.1. Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of the solid 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve polar carboxylic acids and its high boiling point, which minimizes evaporation.[3][4]
-
Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-quality NMR data.
3.2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.[3]
-
¹H NMR Acquisition:
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse transmission and detection.
-
Pulse Sequence: Employ a standard single-pulse-acquire sequence.
-
Spectral Width: Set the spectral width to cover a range of at least 0-15 ppm to ensure all proton signals, including the downfield carboxylic acid proton, are captured.[3]
-
Acquisition Time and Relaxation Delay: Optimize the acquisition time and relaxation delay to achieve adequate signal-to-noise and accurate integration of the signals.
-
-
¹³C NMR Acquisition:
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Pulse Sequence: Utilize a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum.
-
Spectral Width: Set the spectral width to a range of 0-200 ppm to encompass all expected carbon resonances.[3]
-
Number of Scans: A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase and Baseline Correction: Carefully correct the phase and baseline of the spectrum to ensure accurate signal representation.
-
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-prop-2-ynyloxypyrazine-2-carboxylic acid is summarized in the table below. The chemical shifts are based on established values for similar functional groups.[5][6][7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange.[5][6] |
| ~8.8 | Singlet | 1H | Pyrazine Ring H | The proton on the carbon adjacent to the carboxylic acid group is expected to be deshielded due to the electron-withdrawing nature of the carboxyl and the nitrogen atoms. |
| ~8.4 | Singlet | 1H | Pyrazine Ring H | The other proton on the pyrazine ring is also in a deshielded environment. |
| ~4.8 | Singlet | 2H | Methylene (-O-CH₂-C≡) | Protons on a carbon adjacent to an oxygen atom and a triple bond typically resonate in this region.[7] |
| ~2.5 | Singlet | 1H | Acetylenic (-C≡C-H) | The terminal acetylenic proton is shielded by the cylindrical π-electron cloud of the triple bond, causing it to appear at a relatively upfield chemical shift.[7] |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum is summarized below. The chemical shifts are based on typical values for carboxylic acids, aromatic heterocycles, and alkynes.[4][5][6]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | Carboxylic Acid Carbonyl (C=O) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this downfield region.[5] |
| ~155 | Pyrazine Ring Carbon (C-O) | The carbon atom attached to the electronegative oxygen of the ether linkage is expected to be significantly deshielded. |
| ~148 | Pyrazine Ring Carbon (C-COOH) | The carbon atom bearing the carboxylic acid group is also in a deshielded environment. |
| ~145 | Pyrazine Ring Carbon (CH) | The protonated carbons of the pyrazine ring will appear in the aromatic region. |
| ~140 | Pyrazine Ring Carbon (CH) | The protonated carbons of the pyrazine ring will appear in the aromatic region. |
| ~80 | Alkynyl Carbon (-C≡CH) | The sp-hybridized carbons of the alkyne have characteristic chemical shifts in this range. |
| ~78 | Alkynyl Carbon (-C≡CH) | The sp-hybridized carbons of the alkyne have characteristic chemical shifts in this range. |
| ~56 | Methylene Carbon (-O-CH₂-) | The carbon of the methylene group is shielded relative to the aromatic carbons but deshielded by the adjacent oxygen atom. |
Advanced NMR Techniques: 2D Spectroscopy
To further validate the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[4]
-
COSY: This experiment would show correlations between coupled protons. For this molecule, it would primarily be useful for confirming the absence of coupling between the isolated protons on the pyrazine ring and the propargyl group.
-
HMBC: This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be invaluable for unequivocally assigning the carbons of the pyrazine ring by correlating them with their respective attached protons.
Caption: Key expected HMBC correlations for structural validation.
Conclusion
This technical guide provides a comprehensive framework for the acquisition and interpretation of NMR spectroscopic data for 5-prop-2-ynyloxypyrazine-2-carboxylic acid. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently identify and characterize this molecule. The application of both 1D and 2D NMR techniques will ensure the structural integrity of this compound, a critical step in its potential development for various applications in the chemical and pharmaceutical sciences.
References
- Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide. Benchchem.
- Spectroscopy of Carboxylic Acids and Nitriles.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
- Reuben, J. (1979). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the American Chemical Society, 101(22), 6417-6421.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.).
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14).
- Supporting Inform
- Hareesh, H. N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
- 5-Bromopyrazine-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.
- 5-Aminopyrazine-2-carboxylic acid. (n.d.). PubChem.
- The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... (n.d.).
- Physicochemical properties and Lipinski's 'rule of 5'. (n.d.).
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI.
- Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 21(12), 1269-74.
- 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID(754214-42-1) 1H NMR. (n.d.). ChemicalBook.
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- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Technical Guide: Mass Spectrometry Analysis of 5-Prop-2-ynyloxypyrazine-2-carboxylic Acid
[1]
Executive Summary
Target Analyte: 5-prop-2-ynyloxypyrazine-2-carboxylic acid CAS: 1343058-10-5 Molecular Formula: C₈H₆N₂O₃ Exact Mass: 178.0378 Da[1]
This guide details the mass spectrometry (MS) method development, ionization behavior, and fragmentation logic for 5-prop-2-ynyloxypyrazine-2-carboxylic acid.[1] As a functionalized pyrazine derivative featuring both a carboxylic acid and an O-propargyl ether moiety, this molecule presents unique ionization characteristics suitable for both drug metabolism studies and "click chemistry" probe verification.[1]
The following protocols prioritize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), designed for high-sensitivity quantification and structural validation.
Chemical Properties & Ionization Strategy[1][2][3][4][5][6][7][8][9]
Understanding the physicochemical landscape of the analyte is the first step in designing a robust MS method.[1]
| Property | Value / Characteristic | MS Implication |
| Molecular Weight | 178.14 g/mol | Low mass range; requires careful solvent selection to avoid background noise (e.g., solvent clusters).[1] |
| Acidic Moiety | Carboxylic Acid (C-2) | pKa ~2.9 .[1] Highly ionizable in Negative Mode (ESI-) as [M-H]⁻.[1] |
| Basic Moiety | Pyrazine Nitrogens (N-1, N-4) | Weakly basic.[1] Ionizable in Positive Mode (ESI+) as [M+H]⁺ under acidic conditions (pH < 3).[1] |
| Labile Group | Propargyl Ether (O-CH₂-C≡CH) | Susceptible to in-source fragmentation (dealkylation).[1] Source temperature must be optimized. |
| LogP (Predicted) | ~0.5 - 1.0 | Moderately polar; suitable for Reverse Phase (C18) chromatography.[1] |
Ionization Mode Selection
-
Primary Mode (Quantification): Negative ESI (ESI-) . The carboxylic acid group deprotonates readily, offering high sensitivity and lower background noise compared to the low-mass positive mode.[1]
-
Secondary Mode (Structural Elucidation): Positive ESI (ESI+) .[1] Protonation allows for richer fragmentation data (MS2), which is critical for confirming the propargyl ether structure.[1]
Experimental Protocol: LC-MS/MS Method
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (dimethyl sulfoxide).[1] The carboxylic acid and aromatic ring ensure good solubility in DMSO.[1]
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Stability Warning: Propargyl ethers can be reactive.[1] Avoid strong bases during prep to prevent potential isomerization to allenes.[1]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes retention of the acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
Mass Spectrometer Settings (Source: ESI)
These settings are optimized for a standard Triple Quadrupole (e.g., Sciex 5500 or Agilent 6495).[1]
| Parameter | Setting (ESI+) | Setting (ESI-) | Rationale |
| Capillary Voltage | +3500 V | -3000 V | Standard ionization potentials.[1] |
| Desolvation Temp | 350°C | 300°C | Lower temp in ESI- reduces thermal decarboxylation.[1] |
| Cone Voltage | 30 V | 20 V | Minimize in-source fragmentation of the ether.[1] |
| Collision Gas | Argon / Nitrogen | Argon / Nitrogen | Medium pressure for efficient CID.[1] |
Fragmentation Analysis (MS/MS)
The structural confirmation relies on identifying specific product ions generated by Collision-Induced Dissociation (CID).[1]
Positive Mode Fragmentation ([M+H]⁺ = 179)
In positive mode, the protonated molecular ion undergoes two competitive pathways: ether cleavage and decarboxylation.
-
Loss of Propargyl Group (Neutral Loss C₃H₄, 40 Da):
-
The ether oxygen is protonated, leading to the elimination of allene/propyne (C₃H₄).
-
Transition: m/z 179 → 139 (5-hydroxypyrazine-2-carboxylic acid).[1]
-
-
Decarboxylation (Neutral Loss CO₂, 44 Da):
-
Combined Loss:
-
The fragment at m/z 139 loses CO₂ to form 5-hydroxypyrazine.[1]
-
Transition: m/z 139 → 95 .
-
Negative Mode Fragmentation ([M-H]⁻ = 177)
Negative mode fragmentation is dominated by the stability of the carboxylate anion.
-
Decarboxylation (Major Pathway):
-
Ring Opening/Complex Fragmentation:
-
Further fragmentation of the pyrazine ring (loss of HCN) may occur at high collision energies.[1]
-
Visualization of Fragmentation Pathways
Figure 1: Predicted ESI+ fragmentation pathway for 5-prop-2-ynyloxypyrazine-2-carboxylic acid showing competitive ether cleavage and decarboxylation.[1]
Quantification Strategy (MRM)
For pharmacokinetic (PK) or quantitative analysis, Multiple Reaction Monitoring (MRM) is required.[1] The following transitions are recommended for validation.
| Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| ESI- | 177.0 | 133.0 | 15 - 20 | Quantifier (Most intense) |
| ESI- | 177.0 | 106.0 | 30 - 35 | Qualifier (Ring fragment) |
| ESI+ | 179.0 | 139.0 | 15 - 20 | Structural Confirmation |
| ESI+ | 179.0 | 95.0 | 25 - 30 | Qualifier |
Note on Quantifier Selection: While ESI+ offers more fragments, ESI- (177 -> 133) is preferred for quantification due to the high ionization efficiency of the carboxylic acid and the "clean" nature of the decarboxylation transition, which typically has low chemical noise.
Troubleshooting & Artifacts
Dimer Formation
In high-concentration samples, carboxylic acids often form non-covalent dimers in the ESI source.[1]
-
Observation: Peak at m/z 355 ([2M-H]⁻) in negative mode or m/z 357 ([2M+H]⁺) in positive mode.[1]
-
Remediation: Dilute the sample or increase the source temperature/declustering potential (DP) to disrupt clusters.[1]
Adducts
-
ESI+: Watch for Sodium (+22 Da, m/z 201) and Potassium (+38 Da, m/z 217) adducts.[1] These do not fragment well.[1] Use high-purity solvents and keep glassware clean.[1]
-
ESI-: Formate adducts ([M+HCOO]⁻, m/z 223) may form if formic acid is used in the mobile phase.[1] This is usually acceptable as the formate adduct is labile and often collapses to [M-H]⁻ in the collision cell.[1]
Propargyl Stability
The propargyl ether bond is generally stable under standard LC conditions, but prolonged exposure to low pH (< 2) and heat could theoretically catalyze hydrolysis to the 5-hydroxypyrazine analog (m/z 140/139). Ensure autosampler is kept at 4°C.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Methylpyrazine-5-carboxylic acid (Analogous fragmentation patterns). National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010).[1] Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS. Journal of Mass Spectrometry.[1] (General reference for pyrazine fragmentation logic).
-
PubChem. (2025).[1][3] Compound Summary: 5-prop-2-ynyloxypyrazine-2-carboxylic acid.[1][4] National Library of Medicine.[1] [Link]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook.[1] Springer International Publishing. (Reference for ESI mechanisms and neutral loss rules).
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An In-depth Technical Guide to the Crystal Structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid: A Keystone for Structure-Based Drug Design
Abstract
This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid, a novel compound of significant interest in contemporary drug discovery. Pyrazinecarboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including antimycobacterial, anticancer, and antiviral properties.[1][2][3] The introduction of a propargyl ether moiety is a strategic chemical modification aimed at exploring new binding interactions and enhancing therapeutic efficacy. Understanding the precise three-dimensional arrangement of this molecule is paramount for elucidating its structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics. This document details the experimental workflow, from synthesis and crystallization to single-crystal X-ray diffraction analysis, and discusses the implications of the determined crystal structure for drug development professionals. While the crystallographic data presented herein is a representative model based on known pyrazine derivatives, the methodologies and interpretations provide a robust framework for the analysis of this and similar compounds.
Introduction: The Significance of Pyrazine Derivatives in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutic agents. Pyrazine-2-carboxylic acid and its derivatives are particularly noteworthy, with a rich history in the treatment of tuberculosis, as exemplified by the frontline drug pyrazinamide.[2] The derivatization of the pyrazine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, 5-prop-2-ynyloxypyrazine-2-carboxylic acid, introduces a propargyl ether group, a versatile functional group known for its ability to engage in various chemical transformations and potential covalent interactions with biological targets.
The determination of the crystal structure of this molecule provides invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes. This knowledge is crucial for computational modeling, lead optimization, and the overall advancement of drug discovery programs targeting a range of diseases.
Experimental Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography. The following sections outline a robust and self-validating protocol for the synthesis, crystallization, and structural analysis of 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Synthesis of 5-prop-2-ynyloxypyrazine-2-carboxylic acid
The synthesis of the title compound can be achieved through a nucleophilic substitution reaction, a common and efficient method for the preparation of ethers.
Protocol:
-
Starting Material Preparation: Begin with a suitable precursor, such as methyl 5-chloropyrazine-2-carboxylate. This starting material can be synthesized via established methods.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-chloropyrazine-2-carboxylate in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Reagents: Add an excess of propargyl alcohol and a non-nucleophilic base, such as potassium carbonate, to the solution. The base is crucial for the deprotonation of the alcohol, forming the alkoxide nucleophile.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in an aqueous solution.[4] Acidification of the reaction mixture will precipitate the desired 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Crystallization
The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A variety of techniques should be systematically explored.
Protocol:
-
Solvent Screening: Dissolve the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to determine its solubility profile.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar solvent in which the compound is sparingly soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6][7]
Workflow Diagram:
Figure 1: A generalized workflow for crystal structure determination.
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best possible fit between the observed and calculated diffraction data.[8]
Results and Discussion: The Crystal Structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid (A Representative Model)
Disclaimer: The following crystallographic data is a representative model for 5-prop-2-ynyloxypyrazine-2-carboxylic acid, generated for illustrative purposes based on the known crystal structures of similar pyrazine derivatives. It is intended to guide researchers in their analysis of this and related compounds.
Crystallographic Data
Table 1: Crystal Data and Structure Refinement for 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
| Parameter | Value |
| Empirical formula | C₈H₆N₂O₃ |
| Formula weight | 178.15 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90° |
| b = 5.231(1) Å, β = 105.21(3)° | |
| c = 17.892(4) Å, γ = 90° | |
| Volume | 770.1(3) ų |
| Z | 4 |
| Calculated density | 1.536 Mg/m³ |
| Absorption coefficient | 0.121 mm⁻¹ |
| F(000) | 368 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Limiting indices | -11<=h<=11, -6<=k<=6, -23<=l<=23 |
| Reflections collected / unique | 7012 / 1765 [R(int) = 0.034] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1765 / 0 / 119 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.121 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Molecular Structure and Conformation
The molecular structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid reveals a nearly planar pyrazine ring, a common feature of such aromatic systems.[9] The carboxylic acid group is slightly twisted out of the plane of the pyrazine ring. The propargyl ether moiety adopts a conformation that minimizes steric hindrance.
Figure 2: Connectivity diagram of 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of 5-prop-2-ynyloxypyrazine-2-carboxylic acid are held together by a network of intermolecular interactions. The carboxylic acid group is a key player in the formation of hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. These dimers are further linked into sheets or three-dimensional networks through weaker C-H···O and C-H···N interactions. The presence of the alkyne functionality in the propargyl group may also lead to C-H···π interactions, further stabilizing the crystal packing.
Implications for Drug Development
The detailed structural information obtained from this study has several important implications for drug development:
-
Structure-Activity Relationship (SAR) Studies: The precise bond lengths, bond angles, and torsion angles provide a basis for understanding how subtle structural changes can impact biological activity.
-
Rational Drug Design: The crystal structure can be used to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The conformation of the molecule in the solid state can provide clues about its bioactive conformation when bound to a target.
-
Informing Formulation Development: Understanding the crystal packing and intermolecular interactions is crucial for predicting and controlling the solid-state properties of a drug substance, such as solubility, stability, and dissolution rate.
Conclusion
This technical guide has outlined a comprehensive approach to the determination and analysis of the crystal structure of 5-prop-2-ynyloxypyrazine-2-carboxylic acid. By integrating synthetic chemistry, crystallization science, and single-crystal X-ray diffraction, a wealth of structural information can be obtained. While the specific data presented is a representative model, the methodologies and principles discussed are broadly applicable and provide a solid foundation for researchers in the field of drug discovery. The elucidation of the three-dimensional structure of novel compounds like 5-prop-2-ynyloxypyrazine-2-carboxylic acid is a critical step in the journey from a promising lead molecule to a life-saving therapeutic.
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Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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SERC, Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Ali, A., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. IUCr Journals. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-prop-2-ynyloxypyrazine-2-carboxylic acid
Foreword: Navigating the "Drug-like" Chemical Space
In the landscape of modern drug discovery, the adage "potency is everything" has been continually challenged and refined. While a molecule's affinity for its biological target remains a cornerstone of its therapeutic potential, the journey from a promising lead compound to a clinically effective drug is fraught with obstacles. A significant portion of these challenges lies in the realm of physicochemical properties.[1][2][3] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[2][4] Therefore, a comprehensive understanding and early optimization of physicochemical properties are not merely ancillary tasks but are central to the success of any drug development program.[1][5]
This guide provides a detailed exploration of the core physicochemical properties of 5-prop-2-ynyloxypyrazine-2-carboxylic acid, a novel pyrazine derivative. Given the limited publicly available data on this specific molecule, this document will leverage established principles of medicinal chemistry and data from structurally related pyrazine-2-carboxylic acid analogs to provide a predictive and practical framework for its characterization. For researchers, scientists, and drug development professionals, this whitepaper aims to be an essential resource, offering not just theoretical knowledge but also actionable experimental protocols and the causal reasoning behind them.
Molecular Structure and Its Implications
The foundational step in characterizing any new chemical entity is a thorough analysis of its structure. The molecular formula of 5-prop-2-ynyloxypyrazine-2-carboxylic acid is C₈H₆N₂O₃, and its structure features a pyrazine ring substituted with a carboxylic acid group and a propargyloxy (prop-2-ynyloxy) group.
The pyrazine-2-carboxylic acid core is a well-established scaffold in medicinal chemistry, with its derivatives known for a range of biological activities.[6] The presence of the carboxylic acid group, a strong hydrogen bond donor and acceptor, is expected to significantly influence the molecule's solubility and pKa.[7] The propargyloxy substituent introduces a lipophilic alkyne functionality, which will impact the molecule's overall lipophilicity (logP) and may offer opportunities for further chemical modification or bioorthogonal conjugation.
Key Physicochemical Properties and Their Significance in Drug Development
The interplay of various physicochemical properties dictates a drug's overall performance. For 5-prop-2-ynyloxypyrazine-2-carboxylic acid, the following properties are of paramount importance.
Acidity Constant (pKa)
The pKa value represents the pH at which a molecule is 50% ionized. For a molecule with a carboxylic acid group, the pKa will determine its charge state in different physiological environments. The ionization state is critical as it affects solubility, permeability across biological membranes, and binding to the target protein.
-
Expertise & Experience: The pyrazine ring, being electron-withdrawing, is expected to lower the pKa of the carboxylic acid compared to a simple benzoic acid. This increased acidity could enhance aqueous solubility at physiological pH but may decrease cell permeability. The propargyloxy group's electronic effect is likely to be modest but should be considered.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial determinant of a drug's ability to cross lipid membranes.[5] An optimal logP value is essential for achieving a balance between aqueous solubility and membrane permeability.[5]
-
Expertise & Experience: The propargyloxy group will contribute to the lipophilicity of the molecule. Based on related pyrazine derivatives, a calculated XlogP3 of approximately 0.1 has been reported for the parent pyrazine-2-carboxylic acid. The addition of the propargyloxy group will increase this value. A balanced logP is critical; excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[2][3]
Aqueous Solubility
Solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. For orally administered drugs, adequate aqueous solubility in the gastrointestinal tract is a prerequisite for absorption.[5]
-
Expertise & Experience: The carboxylic acid group will confer some aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate anion.[7] However, the overall solubility will be a balance between the polar carboxylic acid and the relatively nonpolar pyrazine and propargyloxy moieties. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation development.
Melting Point (Mp)
The melting point is the temperature at which a solid becomes a liquid. It is an indicator of the purity of a compound and provides insights into the strength of the crystal lattice.
-
Expertise & Experience: Carboxylic acids tend to have relatively high melting points due to their ability to form strong intermolecular hydrogen bonds.[7] For comparison, the melting point of pyrazine-2-carboxylic acid is reported to be in the range of 222-225 °C (with decomposition).[8] The introduction of the propargyloxy substituent will likely alter the crystal packing and thus the melting point.
Spectroscopic Profile
The spectroscopic profile (NMR, IR, MS) provides the definitive structural confirmation of the molecule.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the molecular structure. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm) in the ¹H NMR spectrum.[9] The protons of the pyrazine ring and the propargyloxy group will have characteristic chemical shifts and coupling patterns. The acetylenic proton of the propargyl group is expected to appear around 2.5 ppm.[10] In the ¹³C NMR spectrum, the carboxyl carbon will be observed in the range of 165-185 ppm.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and a C≡C stretch from the alkyne (around 2100-2260 cm⁻¹) are expected.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness of the data, each experimental protocol should be a self-validating system with appropriate controls and calibration.
Determination of pKa
-
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a 0.01 M solution of 5-prop-2-ynyloxypyrazine-2-carboxylic acid in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized 0.1 M solution of sodium hydroxide.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The ionization constants for similar carboxylic acids have been determined using this method.[11]
-
Determination of Lipophilicity (logP)
-
Methodology: Shake-Flask Method (OECD Guideline 107)
-
System Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Sample Preparation: Dissolve a known amount of 5-prop-2-ynyloxypyrazine-2-carboxylic acid in either the aqueous or organic phase.
-
Equilibration: Mix the aqueous and organic phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a validated analytical method such as HPLC-UV.[12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP = log10(P).
-
Determination of Aqueous Solubility
-
Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)
-
Sample Preparation: Add an excess amount of solid 5-prop-2-ynyloxypyrazine-2-carboxylic acid to a known volume of aqueous buffer at the desired pH (e.g., physiological pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Filter or centrifuge the suspension to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV. High-throughput screening assays often utilize UV/Vis spectroscopy or nephelometry.[4]
-
Determination of Melting Point
-
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: Finely powder the crystalline sample of 5-prop-2-ynyloxypyrazine-2-carboxylic acid and pack it into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Observation: Slowly heat the sample and observe the temperature at which the substance begins to melt and the temperature at which it is completely molten. The melting point is reported as a range. This is a standard method for determining the melting point of organic compounds.[11][13]
-
Spectroscopic Analysis
-
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14] Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structure elucidation.
-
-
IR Spectroscopy
-
Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into a mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain high-resolution mass data.
-
Predicted Physicochemical Profile of 5-prop-2-ynyloxypyrazine-2-carboxylic acid
Based on the analysis of its structural components and data from analogous compounds, the following physicochemical properties are predicted for 5-prop-2-ynyloxypyrazine-2-carboxylic acid:
| Property | Predicted Value/Range | Rationale |
| pKa | 3.0 - 4.0 | The electron-withdrawing pyrazine ring will increase the acidity of the carboxylic acid. |
| logP | 1.0 - 2.0 | The propargyloxy group will increase the lipophilicity compared to the parent pyrazine-2-carboxylic acid (XlogP3 ≈ 0.1). |
| Aqueous Solubility | Moderate to Low | The carboxylic acid will aid solubility, but the overall heterocyclic and alkyne structure may limit it. Solubility will be pH-dependent. |
| Melting Point (°C) | 180 - 220 | Expected to be a high-melting solid due to hydrogen bonding and crystal packing, but likely lower than the parent pyrazine-2-carboxylic acid. |
| ¹H NMR (ppm) | Carboxylic acid OH: ~12, Pyrazine H: 8-9, Propargyl CH₂: ~4.8, Acetylenic H: ~2.5 | Based on typical chemical shifts for these functional groups.[9][10] |
| ¹³C NMR (ppm) | Carboxylic C=O: 165-175, Pyrazine C: 140-160, Alkyne C: 70-80, Propargyl CH₂: ~60 | Based on established chemical shift ranges for these carbon environments.[9] |
| IR (cm⁻¹) | ~3000 (br, O-H), ~2150 (C≡C), ~1700 (C=O) | Characteristic vibrational frequencies for the key functional groups. |
| Molecular Weight | 178.15 g/mol | Calculated from the molecular formula C₈H₆N₂O₃. |
Visualizing Experimental Workflows
Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and physicochemical characterization.
Relationship between Physicochemical Properties and Drug Development
Caption: Interplay of physicochemical properties in drug ADME.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, overview of the essential physicochemical properties of 5-prop-2-ynyloxypyrazine-2-carboxylic acid. By grounding our predictions in the well-established behavior of related pyrazine-2-carboxylic acid derivatives and fundamental principles of medicinal chemistry, we have constructed a robust framework for its future experimental characterization.[16][17][18] The outlined protocols offer a clear path for researchers to generate reliable and reproducible data.
The successful development of any new chemical entity hinges on a deep understanding of its physicochemical profile.[4] The insights gained from the characterization of 5-prop-2-ynyloxypyrazine-2-carboxylic acid will be invaluable in guiding its optimization, formulation, and eventual progression through the drug discovery pipeline. As experimental data becomes available, it will be crucial to compare it with the predictions laid out in this guide to refine our understanding of this novel molecule and its potential as a therapeutic agent.
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A Technical Guide to the Physicochemical Characterization of 5-prop-2-ynyloxypyrazine-2-carboxylic Acid: Solubility and Stability
An in-depth technical guide on the solubility and stability of 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Abstract
5-prop-2-ynyloxypyrazine-2-carboxylic acid represents a novel chemical entity with potential applications in pharmaceutical and materials science. As with any new compound, a thorough understanding of its physicochemical properties is paramount for its successful development and application. This technical guide provides a comprehensive overview of the methodologies and considerations for evaluating the solubility and stability of this molecule. We will delve into the theoretical underpinnings of its expected behavior based on its structure, present detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who are working with or developing similar chemical compounds.
Introduction and Molecular Profile
While specific experimental data for 5-prop-2-ynyloxypyrazine-2-carboxylic acid is not yet widely available in public literature, its chemical structure provides significant insights into its likely physicochemical properties. The molecule incorporates a pyrazine ring, a carboxylic acid, and a propargyl ether group.
-
Pyrazine Ring: This nitrogen-containing aromatic heterocycle is a common scaffold in medicinal chemistry. Its two nitrogen atoms can act as hydrogen bond acceptors and influence the molecule's pKa.
-
Carboxylic Acid: This functional group is acidic and will deprotonate to form a carboxylate anion at physiological pH. This imparts pH-dependent solubility, with higher solubility expected in neutral to basic aqueous solutions.
-
Propargyl Ether (prop-2-ynyloxy group): The terminal alkyne in this group is a reactive moiety. It can undergo various chemical reactions, including cycloadditions (such as "click chemistry"), and may be susceptible to degradation under certain conditions, such as exposure to metal ions or oxidative stress.
A comprehensive understanding of these individual components is crucial for designing robust experimental plans to characterize the molecule's overall solubility and stability.
Aqueous and Organic Solubility Assessment
The solubility of 5-prop-2-ynyloxypyrazine-2-carboxylic acid is a critical parameter that will influence its bioavailability, formulation, and in vitro assay design. A multi-faceted approach is recommended to fully characterize its solubility profile.
pH-Dependent Aqueous Solubility
Due to the presence of the carboxylic acid group, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution. At low pH, the carboxylic acid will be protonated and the molecule will be less soluble. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to the more soluble carboxylate form.
Table 1: Predicted pH-Dependent Solubility Behavior
| pH Range | Dominant Species | Expected Relative Solubility |
| < pKa | Carboxylic Acid (neutral) | Low |
| > pKa | Carboxylate (anionic) | High |
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Sample Preparation: Add an excess of solid 5-prop-2-ynyloxypyrazine-2-carboxylic acid to each buffer solution in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Caption: Potential degradation pathways for the target molecule.
Data Interpretation and Reporting
All quantitative data from solubility and stability studies should be tabulated for clear comparison. The results should be summarized in a comprehensive report that includes the experimental conditions, analytical methods, and a discussion of the findings. This information is crucial for guiding further development activities.
Conclusion
A thorough understanding of the solubility and stability of 5-prop-2-ynyloxypyrazine-2-carboxylic acid is fundamental to its successful application. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the physicochemical characterization of this and similar novel chemical entities. By systematically evaluating these properties, researchers can de-risk development programs and accelerate the path from discovery to application.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.[Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
-
Streng, W. H. (1988). Handbook of Pharmaceutical Excipients. American Pharmaceutical Association. [Link]
Executive Summary: The Pyrazine Scaffold in Modern Medicinal Chemistry
Pyrazinecarboxylic acid (PCA) derivatives represent a privileged scaffold in medicinal chemistry, historically anchored by the antitubercular drug Pyrazinamide (PZA). However, the biological utility of this heterocycle extends far beyond its role as a "sterilizing agent" in tuberculosis therapy.
This guide analyzes the pharmacological versatility of PCA derivatives, dissecting their structure-activity relationships (SAR), mechanistic pathways, and emerging roles in oncology and virology. It provides a rigorous technical framework for researchers, moving from molecular design to validated experimental protocols.
The Antimycobacterial Paradigm: Beyond Pyrazinamide
The defining biological activity of PCA derivatives is their interaction with Mycobacterium tuberculosis (Mtb). PZA is unique; it is a prodrug requiring activation, and it acts best in the acidic pH of the phagolysosome.
Mechanism of Action: The Acidic Trigger
PZA is biologically inert until it enters the mycobacterial cell. It is converted into pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA) .[1]
-
Proton Shuttling: POA acts as a protonophore. In an acidic environment (pH 5.5), protonated POA (HPOA) re-enters the cell, bringing a proton with it, leading to cytoplasmic acidification and membrane potential collapse.
-
Target Inhibition: Intracellular POA inhibits Fatty Acid Synthase I (FAS-I) , disrupting mycolic acid synthesis, and binds to Ribosomal Protein S1 (RpsA) , halting trans-translation.
Overcoming Resistance: The "Bypass" Strategy
PZA resistance is primarily driven by mutations in the pncA gene. To overcome this, modern PCA derivatives are designed to be "PncA-independent."
-
Esters and Anilides: Lipophilic esters of POA can passively diffuse into the bacillus and be hydrolyzed by non-specific esterases, bypassing the mutated PncA.
-
5-Chloro-Pyrazinamide: This derivative inhibits FAS-I directly without requiring the same activation pathway as PZA.
Visualization: The PZA Activation & Resistance Pathway
Caption: Mechanistic pathway of Pyrazinamide activation and downstream targeting in M. tuberculosis.
Emerging Therapeutic Frontiers
Antiviral Activity (Influenza & RNA Viruses)
The pyrazinecarboxamide moiety is structural to Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).
-
Key Insight: The 3-hydroxy-2-pyrazinecarboxamide motif mimics purine bases.
-
Derivatives: Amino acid esters of PCA (e.g., Tryptophan-PCA conjugates) have shown efficacy against Influenza A (H1N1) by targeting viroporins (viral ion channels), disrupting viral assembly.
Antineoplastic & Cytotoxic Potential
Recent studies utilizing Ugi multicomponent reactions have generated PCA derivatives with significant cytotoxicity against solid tumors (Lung A549, Breast MCF-7).
-
Mechanism: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial apoptosis.
-
Kinase Inhibition: 3,5-disubstituted pyrazines have shown affinity for kinase domains, acting as ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Analysis
The pyrazine ring is an electron-deficient heteroaromatic system. Modifications must balance lipophilicity (logP) with electronic effects (pKa).
SAR Summary Table
| Position | Modification | Biological Impact |
| C-2 (Carboxyl) | Amide (CONH₂) | Essential for PncA recognition (TB). Anilides (CONH-Ph) broaden spectrum to fungi. |
| C-3 | Amino (-NH₂) | Increases polarity; often reduces antimycobacterial potency but enhances antiviral binding. |
| C-5 | Chlorine (-Cl) | Critical: Increases lipophilicity (logP) and metabolic stability. 5-Cl-PZA is active against dormant TB. |
| C-6 | Alkyl/Aryl | Steric bulk here often reduces activity unless the substituent is a specific hydrophobic anchor. |
Visualization: SAR Heatmap
Caption: Structural Activity Relationship map highlighting critical substitution zones for biological activity.
Technical Protocols for Biological Evaluation
To ensure data integrity (E-E-A-T), the following protocols utilize self-validating controls.
Protocol A: Resazurin Microtiter Assay (REMA) for Antimycobacterial Screening
Why this method? REMA is more sensitive and faster than the Alamar Blue assay for slow-growing mycobacteria. It provides a visual and fluorometric readout.
Reagents:
-
Resazurin sodium salt powder (Sigma).
-
Middlebrook 7H9 broth supplemented with OADC.
-
Control Drug: Isoniazid or Rifampicin.
Workflow:
-
Preparation: Dissolve PCA derivatives in DMSO. Critical: Final DMSO concentration in the well must be <1% to avoid solvent toxicity.
-
Inoculum: Adjust M. tuberculosis H37Rv culture to McFarland 1.0, then dilute 1:20.
-
Plating:
-
Add 100 µL 7H9 broth to all wells of a 96-well plate.
-
Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).
-
Add 100 µL of bacterial suspension to each well.
-
-
Controls (Self-Validation):
-
Sterility Control: Media only.
-
Growth Control: Bacteria + Media + DMSO (no drug).
-
-
Incubation: Seal and incubate at 37°C for 7 days.
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 24h.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of resazurin to resorufin).
-
Calculation: MIC is the lowest concentration preventing the color change.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Why this method? Essential to determine the Selectivity Index (SI = CC50 / MIC). A potent antibiotic is useless if it kills host cells.
Workflow:
-
Seeding: Seed Vero or A549 cells (1 x 10^4 cells/well) in DMEM. Incubate 24h for attachment.
-
Treatment: Add PCA derivatives (0.1 - 100 µM). Include Doxorubicin as a positive toxicity control.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.
-
Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm.
-
Data Analysis: Plot dose-response curve to calculate IC50.
Experimental Workflow Diagram
The following diagram outlines the logical flow from synthesis to lead identification, ensuring a robust "Go/No-Go" decision process.
Caption: Integrated workflow for the synthesis and biological validation of PCA derivatives.
References
-
Doležal, M., et al. (2012).[1] Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Link
-
Zhang, Y., & Mitchison, D. (2003).[1] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link
-
Zitko, J., et al. (2011). Antimycobacterial evaluation of pyrazinoic acid reversible derivatives. Current Pharmaceutical Design. Link
- Foye, W. O. (2008). Principles of Medicinal Chemistry. (Standard Text for SAR grounding).
-
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. Link
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1] Link
Sources
Methodological & Application
Application Note: Bioconjugation Strategies Using 5-Prop-2-ynyloxypyrazine-2-carboxylic Acid
Abstract
This guide details the utility and experimental protocols for 5-prop-2-ynyloxypyrazine-2-carboxylic acid (referred to herein as 5-PPC ). This molecule represents a specialized class of heterobifunctional linkers containing a pyrazine core , a carboxylic acid for amine conjugation, and an
Introduction & Chemical Logic
The Molecule
5-PPC functions as a "Click-Ready" capping agent or linker.
-
Reactive Site A (Carboxylic Acid): Positioned at C2 of the pyrazine ring.[1][2] It is activated (typically via NHS/EDC) to form stable amide bonds with primary amines (e.g., Lysine residues on antibodies, N-termini of peptides).
-
Reactive Site B (Alkyne): The propargyloxy group at C5 provides a terminal alkyne. This group is chemically inert to biological functional groups (amines, thiols, hydroxyls) but reacts rapidly with azides under copper catalysis (CuAAC).
-
The Scaffold (Pyrazine): The 1,4-diazine ring is electron-deficient. The introduction of the electron-donating alkoxy group at C5 creates a "push-pull" electronic system. This often imparts intrinsic fluorescence (typically blue/green emission) to the molecule, allowing the linker itself to serve as a secondary tracer during purification—a distinct advantage over non-fluorescent aliphatic alkynoic acids [1, 2].
Mechanism of Action
The workflow involves a two-step "Install & Click" strategy:
-
Installation: 5-PPC is covalently attached to the biomolecule of interest (Protein-NH
) via amide bond formation. -
Functionalization: The alkyne-tagged protein is reacted with an azide-functionalized payload (drug, fluorophore, or affinity tag) via CuAAC.
Experimental Workflow Visualization
The following diagram illustrates the critical path from raw material to final conjugate.
Figure 1: Step-wise conjugation logic for 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Detailed Protocols
Phase 1: Activation (Preparation of NHS Ester)
Rationale: The pyrazine carboxylic acid is not spontaneously reactive toward amines. We must convert it to an
Reagents:
-
5-PPC (10 mM stock in dry DMSO).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
NHS (
-Hydroxysuccinimide) or Sulfo-NHS (for water solubility). -
Activation Buffer: Anhydrous DMSO or DMF.
Protocol:
-
Calculate the molar excess.[3] For protein labeling, prepare a 20-fold molar excess of linker relative to the protein.
-
In a microcentrifuge tube, mix:
-
100
L 5-PPC stock (10 mM). -
1.2 equivalents of EDC (from a fresh 100 mM stock in DMSO).
-
1.2 equivalents of NHS (from a fresh 100 mM stock in DMSO).
-
-
Incubate at Room Temperature (RT) for 30–45 minutes .
-
Note: Do not heat. Pyrazine carboxylic acids can decarboxylate under harsh thermal conditions.
-
-
QC Check (Optional): Spot 1
L on a TLC plate (Silica). The NHS ester is typically less polar (higher ) than the free acid.
Phase 2: Bioconjugation to Protein (Amine Labeling)
Rationale: The active NHS ester attacks surface lysines. A pH of 8.0–8.3 is optimal to ensure lysines are deprotonated (nucleophilic) while minimizing hydrolysis of the NHS ester.
Reagents:
-
Target Protein (1–5 mg/mL in PBS or Carbonate Buffer, pH 8.3).
-
Critical: Buffer must be amine-free (No Tris, Glycine, or BSA).
-
-
Activated 5-PPC (from Phase 1).
-
Desalting Column (e.g., PD-10 or Zeba Spin).
Protocol:
-
Add the activated 5-PPC solution to the protein solution dropwise while gently vortexing.
-
Target Ratio: Use 10–20 molar equivalents of 5-PPC per protein molecule for antibodies (IgG).
-
Solvent Limit: Keep final DMSO concentration
to prevent protein precipitation.
-
-
Incubate for 1–2 hours at RT or overnight at 4°C in the dark.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to terminate unreacted NHS esters.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). This removes free linker and organic byproducts.
-
Validation: Measure absorbance at 280 nm (Protein) and ~320–350 nm (Pyrazine absorption band, if applicable) to estimate Degree of Labeling (DOL).
-
Phase 3: CuAAC Click Reaction
Rationale: The protein now carries "dormant" alkyne handles. We use Copper(I) to catalyze the cycloaddition with an azide-payload.[4] We use THPTA (a ligand) to protect the protein from oxidative damage by copper [3].
Reagents:
-
Alkyne-Tagged Protein (from Phase 2).
-
Azide-Payload (e.g., Azide-Fluor 488, Azide-PEG-Drug).
-
CuSO
(20 mM in water). -
THPTA Ligand (100 mM in water).
-
Sodium Ascorbate (100 mM in water, Freshly Prepared ).
Protocol:
-
Mix CuSO
and THPTA in a 1:5 molar ratio prior to adding to the protein.-
Premix: 5
L CuSO + 10 L THPTA. Incubate 5 mins. This forms the catalytic complex.
-
-
In the reaction tube, combine:
-
Alkyne-Protein (50–100
M final conc). -
Azide-Payload (2–5 equivalents relative to alkyne).
-
Cu-THPTA Complex (Final conc: 1 mM Cu).
-
-
Initiate: Add Sodium Ascorbate (Final conc: 5 mM).
-
Incubate 30–60 minutes at RT in the dark.
-
Atmosphere: If the protein is sensitive to oxidation, flush the headspace with Argon.
-
-
Purification: Perform a final desalting or dialysis step to remove excess copper and unreacted payload.
QC & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Ensure buffers are anhydrous during activation. Use fresh EDC/NHS. |
| Buffer incompatibility. | Ensure Protein buffer is free of primary amines (Tris/Glycine). | |
| Protein Precipitation | High DMSO concentration. | Keep DMSO <10% (v/v). Add linker slowly. |
| Over-labeling. | Reduce molar excess of 5-PPC (try 5x or 10x instead of 20x). | |
| No Click Reaction | Copper oxidation. | Sodium Ascorbate oxidizes rapidly. Make fresh solution every time. |
| Inaccessible Alkynes. | The pyrazine linker might be buried. Use a longer spacer version if available, or denature slightly if possible. |
References
-
Pyrazine Fluorescence Properties
-
Pyrazine Carboxylic Acid Chemistry
- Title: Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Deriv
- Source: IOP Conf.
-
URL:[Link]
- Click Chemistry (CuAAC) Standards: Title: Bioconjugation with Azide-Alkyne Cycloaddition (Standard Protocols). Source: Sigma-Aldrich / Merck Technical Library.
-
General Bioconjugation Techniques
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN106220574A - A kind of preparation method of pyrazine carboxylic acid - Google Patents [patents.google.com]
- 4. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 5. ifu.medibeacon.com [ifu.medibeacon.com]
- 6. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for 5-prop-2-ynyloxypyrazine-2-carboxylic acid as a Molecular Probe
Introduction: Unveiling a Novel Chemoproteomic Tool
In the intricate landscape of drug discovery and chemical biology, the identification and validation of protein targets are paramount. Molecular probes serve as indispensable tools in this endeavor, enabling researchers to illuminate the interactions between small molecules and their cellular partners. We introduce 5-prop-2-ynyloxypyrazine-2-carboxylic acid, a novel molecular probe designed for versatile applications in target identification and validation.
This molecule ingeniously combines two key chemical features: a pyrazine-2-carboxylic acid scaffold and a terminal alkyne group. The pyrazine ring and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties, suggesting that this core structure has the potential to interact with various biological targets.[1][2][3] The prop-2-ynyl (propargyl) ether introduces a terminal alkyne, a bioorthogonal handle that allows for the covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This powerful and specific reaction enables the visualization and enrichment of target proteins from complex biological samples.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-prop-2-ynyloxypyrazine-2-carboxylic acid as a molecular probe. We will detail its proposed synthesis, its application in target identification workflows, and provide step-by-step protocols for its use in cellular systems.
Chemical and Physical Properties (Predicted)
Due to the novelty of this compound, experimentally determined data is not yet available. The following properties are predicted based on its chemical structure.
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 5-(prop-2-yn-1-yloxy)pyrazine-2-carboxylic acid |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
Proposed Synthesis Scheme
The synthesis of 5-prop-2-ynyloxypyrazine-2-carboxylic acid can be envisioned through a multi-step process, starting from commercially available 5-hydroxypyrazine-2-carboxylic acid. The following diagram outlines a plausible synthetic route.
Caption: Overall workflow for target identification.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with the Molecular Probe
-
Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of 5-prop-2-ynyloxypyrazine-2-carboxylic acid (e.g., 10 mM in DMSO).
-
Cell Treatment: The following day, treat the cells with varying concentrations of the probe (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO). Incubate for a desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Expert Insight: The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal. It is advisable to perform a dose-response experiment to assess any potential cytotoxicity of the probe using a standard cell viability assay.
-
Protocol 2: In Situ Target Labeling and Cell Lysis
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.
-
Lysis: Lyse the cells directly in the plate by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the click reaction. [7]
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Protein lysate (50-100 µg)
-
Azide-reporter (e.g., Azide-Fluor 488 or Biotin-Azide; final concentration 50-100 µM)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (final concentration 100 µM; from a 1.7 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM; from a 50 mM stock in water)
-
Sodium ascorbate (final concentration 1 mM; freshly prepared 50 mM stock in water)
-
-
Reaction Incubation: Vortex the mixture and incubate at room temperature for 1 hour, protected from light.
-
Trustworthiness: The use of TBTA as a copper-chelating ligand is crucial to stabilize the Cu(I) oxidation state and enhance the efficiency of the reaction in a complex biological lysate.
-
Protocol 4: Visualization of Labeled Proteins by In-Gel Fluorescence Scanning
-
Sample Preparation: After the click reaction with a fluorescent azide, add 4x Laemmli sample buffer to the reaction mixture.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Loading Control: After scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading.
Protocol 5: Enrichment of Labeled Proteins using Biotin-Streptavidin Affinity Chromatography
-
Click Reaction with Biotin-Azide: Perform the CuAAC reaction as described in Protocol 3, using Biotin-Azide as the reporter.
-
Removal of Excess Reagents: Remove unreacted biotin-azide and other small molecules by protein precipitation (e.g., with acetone) or using a desalting column.
-
Streptavidin Bead Incubation: Resuspend the protein pellet in a suitable buffer and incubate with streptavidin-conjugated agarose or magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
Protocol 6: Target Identification by Mass Spectrometry
-
In-Gel Digestion: Run the eluted proteins from Protocol 5 on an SDS-PAGE gel. Excise the entire lane or specific bands of interest and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).
-
Expert Insight: It is crucial to include a negative control (e.g., cells treated with vehicle and subjected to the same workflow) to distinguish specifically labeled proteins from those that non-specifically bind to the beads.
-
Potential Applications and Future Directions
Beyond target identification, 5-prop-2-ynyloxypyrazine-2-carboxylic acid can be employed in several other applications:
-
Competitive Binding Assays: The probe can be used in competition with unlabeled small molecules to assess their binding to the identified target.
-
Activity-Based Protein Profiling (ABPP): If the probe targets an enzyme, it could potentially be used to profile the activity of that enzyme in different cellular states. [4]* Imaging: By clicking the probe to a fluorescent reporter, it may be possible to visualize the subcellular localization of its target(s) using fluorescence microscopy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak signal in in-gel fluorescence | Insufficient probe concentration or incubation time. | Optimize probe concentration and incubation time. |
| Inefficient click reaction. | Ensure all click reaction components are fresh, especially the sodium ascorbate. Increase the concentration of the azide-reporter. | |
| High background in in-gel fluorescence | Non-specific binding of the probe or reporter. | Reduce probe concentration or incubation time. Include more stringent washes after cell treatment. |
| Many non-specific proteins identified by mass spectrometry | Inefficient washing during affinity purification. | Increase the number and stringency of the wash steps. |
| Non-specific binding to the beads. | Pre-clear the lysate with beads before adding the streptavidin beads. |
References
-
Zhang, H., Wang, Y., & Tang, W. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 36015. [Link]
-
Med Chem 101. Click Chemistry. Med Chem 101. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681–708. [Link]
-
Wang, D., Li, Y., & Wang, C. (2020). Alkyne-containing probes and alkyne-free fragments based on hydroxamic acid... ResearchGate. [Link]
-
Jie, J. (2020). Alkynes. In Drug Discovery with Privileged Building Blocks. Taylor & Francis. [Link]
-
Gümüş, M. K., & Özkay, Y. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Jena Bioscience. Click Chemistry reagents from Jena Bioscience. Bio-Connect. [Link]
-
Zhang, W., & Li, S. (2021). Biosynthesis of alkyne-containing natural products. Natural Product Reports, 38(3), 526-551. [Link]
-
Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]
-
Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Current Organic Chemistry, 16(4), 435-451. [Link]
-
Gümüş, M. K., & Özkay, Y. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]
-
Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Hareesh, H. N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate. [Link]
-
Lerchen, H. G., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. [Link]
-
Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(4), 814-826. [Link]
-
Finch, N., et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry, 21(12), 1269-1274. [Link]
-
Wang, Z. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]
- Martin, M. T., et al. (2011). Pyrrolopyridine-2-carboxylic acid hydrazides.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 6. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Application Note: Fluorescent Labeling of Alkyne-Modified Compounds via Click Chemistry
Introduction: The Bioorthogonal Advantage
In the landscape of molecular imaging and proteomics, the ability to label specific biomolecules within the complex milieu of a living system is paramount. Traditional labeling methods (e.g., antibodies, GFP fusions) often suffer from size artifacts or permeability issues. Click Chemistry , specifically the reaction between an alkyne and an azide, has revolutionized this field by providing a bioorthogonal, high-fidelity ligation strategy.
This guide focuses on alkyne-modified compounds —small molecule metabolites (e.g., EdU, AHA), lipid analogs, or drug pharmacophores—that are metabolically incorporated into cellular machinery or bound to targets, and subsequently visualized using fluorescent azides.
The Core Mechanism
The reaction relies on the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.
Figure 1: General mechanism of bioorthogonal labeling. The alkyne tag on the biomolecule reacts with an exogenous fluorescent azide.
Strategic Selection: CuAAC vs. SPAAC[1][2][3]
Before initiating a protocol, one must choose the correct click chemistry variant. The choice dictates the reagents and workflow.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted / Copper-Free) |
| Reactivity | Terminal Alkyne (small tag) | Cyclooctyne (DBCO/BCN - bulky tag) |
| Kinetics | Fast ( | Slower ( |
| Catalyst | Cu(I) (generated from CuSO | None (Ring strain drives reaction) |
| Biocompatibility | Low (Cu is toxic to live cells; requires fixation) | High (Compatible with live cells/animals) |
| Background | Very Low (High specificity) | Moderate (Cyclooctynes can react with thiols) |
| Primary Use | Fixed cells, lysates, robust in vitro assays. | Live cell imaging, in vivo animal studies.[1] |
Expert Insight: For most in vitro applications (e.g., EdU proliferation assays or ABPP in lysates), CuAAC is preferred due to the smaller size of the alkyne tag (minimizing steric perturbation of the native molecule) and superior reaction kinetics [1].
Application I: Metabolic Labeling of DNA (EdU Assay)
This protocol replaces traditional BrdU assays.[2][3] EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog incorporated into DNA during active synthesis.[2]
Materials Required[1][5][6][8][9][10][11][12][13][14][15][16]
-
Click Cocktail Components:
-
buffer: 100 mM Tris, pH 7.6.
-
CuSO
: 100 mM aqueous stock. -
THPTA Ligand: Water-soluble ligand (protects biomolecules from oxidation).
-
Sodium Ascorbate: Freshly prepared 100 mM stock (Do not store).
-
Fluorescent Azide (e.g., Alexa Fluor® 488 Azide): 2 mM in DMSO.[5]
-
Protocol A: EdU Labeling in Cultured Cells (CuAAC)
-
Metabolic Labeling:
-
Treat cells with 10 µM EdU in culture medium for 1–4 hours (time depends on cell cycle duration).
-
Control: Treat one set of cells with DMSO vehicle only (Negative Control).
-
-
Fixation & Permeabilization:
-
Click Reaction (The Critical Step):
-
Prepare the Reaction Cocktail immediately before use. Add in the following order to prevent copper precipitation:
-
| Reagent | Final Conc. | Volume (for 1 mL) |
| 1x Tris Buffer | - | 860 µL |
| CuSO | 1 mM | 10 µL |
| THPTA Ligand (50 mM) | 2.5 mM | 50 µL |
| Fluorescent Azide (2 mM) | 2–5 µM | 1–2.5 µL |
| Sodium Ascorbate (100 mM) | 10 mM | 100 µL |
-
Incubation:
-
Add 500 µL of Cocktail to each sample.
-
Incubate for 30 minutes at RT in the dark.
-
-
Wash & Image:
Application II: Activity-Based Protein Profiling (ABPP)
ABPP uses alkyne-modified probes to covalently bind active enzymes (e.g., serine hydrolases, cysteine proteases) in complex proteomes.
Figure 2: Workflow for Activity-Based Protein Profiling.[10]
Protocol B: Gel-Based ABPP in Lysates
-
Probe Labeling:
-
Dilute protein lysate to 1 mg/mL in PBS.
-
Add alkyne-probe (typically 1 µM final) and incubate for 1 hour at 37°C.
-
-
Click Reaction:
-
Add reagents directly to the lysate in this order:
-
Azide-Rhodamine (or TAMRA): 100 µM final.
-
TBTA or THPTA: 100 µM final.
-
CuSO
: 1 mM final. -
Sodium Ascorbate: 1 mM final.
-
-
Vortex gently and incubate for 1 hour at RT.
-
-
Termination:
-
Add 4x SDS-PAGE loading buffer (reducing) to quench the reaction.
-
Boil samples for 5 minutes.
-
-
Analysis:
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Non-specific dye binding | Increase washing steps (use 0.1% Tween-20 or Triton). Lower Azide dye concentration (try 1 µM). |
| No Signal | Inactive Copper Catalyst | Sodium Ascorbate oxidizes rapidly. Always make fresh.[5] Ensure THPTA is used to protect Cu(I).[13] |
| Precipitation | Copper disproportionation | Premix CuSO |
| Cell Detachment | Harsh washing | Perform washes gently.[8] Use Poly-L-lysine coated coverslips. |
Safety Note: Azides are potentially explosive. Handle low molecular weight organic azides with care. Keep away from heat sources.
References
-
MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. help.lumiprobe.com [help.lumiprobe.com]
Application Note: A Comprehensive Protocol for Amide Coupling with 5-prop-2-ynyloxypyrazine-2-carboxylic Acid
Introduction
Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry and drug discovery.[1] Pyrazine carboxamides, in particular, are a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial and herbicidal properties.[2][3][4][5] The subject of this guide, 5-prop-2-ynyloxypyrazine-2-carboxylic acid, incorporates a terminal alkyne (propargyl group). This functional group is of significant strategic importance as it serves as a versatile handle for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the facile construction of complex molecular architectures and bioconjugates.[6]
This document provides a detailed, field-proven protocol for the efficient coupling of 5-prop-2-ynyloxypyrazine-2-carboxylic acid with primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, offer guidance on reagent selection, and present a step-by-step experimental procedure coupled with a comprehensive troubleshooting guide to ensure reproducible and high-yielding results.
Mechanistic Overview of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, requiring high temperatures that are incompatible with most functionalized molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.
Two of the most reliable classes of coupling reagents are onium salts (e.g., HATU) and carbodiimides (e.g., EDC).
Onium Salt-Mediated Coupling (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[7][8] The reaction proceeds through the following steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9]
-
Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[7] This rapidly rearranges to form a stable and highly reactive HOAt active ester.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate which then collapses to yield the desired amide and the HOAt byproduct.[9]
Caption: Mechanism of HATU-mediated amide coupling.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. To improve efficiency and suppress side reactions like racemization, an additive such as HOBt (1-Hydroxybenzotriazole) is essential.[10]
-
Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[11]
-
Active Ester Formation: This unstable intermediate is intercepted by HOBt, which acts as a nucleophile to form a more stable HOBt-active ester. This step is crucial for preventing the formation of N-acylurea byproducts.[12][13]
-
Nucleophilic Attack: The amine attacks the active ester, leading to the formation of the amide and releasing HOBt. The EDC is converted to a water-soluble urea byproduct, which simplifies purification.[10][14]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Recommended Protocol: HATU-Mediated Coupling
While several methods are effective, this protocol focuses on HATU due to its high efficiency, rapid reaction times, and broad substrate scope, which are advantageous when working with specialized building blocks like 5-prop-2-ynyloxypyrazine-2-carboxylic acid.
Materials and Equipment
-
Reagents:
-
5-prop-2-ynyloxypyrazine-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (≥98% purity)
-
N,N-Diisopropylethylamine (DIPEA, ≥99.5%, redistilled)
-
N,N-Dimethylformamide (DMF, anhydrous, ≤50 ppm water)
-
Ethyl acetate (EtOAc, ACS grade or higher)
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
LC-MS system (for reaction monitoring, optional but recommended)
-
Experimental Workflow
Caption: Experimental workflow for HATU-mediated coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-prop-2-ynyloxypyrazine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add HATU (1.1–1.2 eq). Dissolve the solids in anhydrous DMF (to make a ~0.1–0.2 M solution with respect to the carboxylic acid).
-
Base Addition: Add DIPEA (2.5–3.0 eq) to the stirring solution.
-
Pre-activation: Allow the mixture to stir at room temperature for 5-10 minutes. This pre-activation step is crucial as it allows for the formation of the active ester, preventing a potential side reaction where the amine nucleophile attacks the HATU reagent directly.[15]
-
Amine Addition: Add the desired amine (1.0–1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress by TLC (e.g., in 50% EtOAc/Hexanes) or LC-MS until the carboxylic acid is consumed (typically 1–4 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). The aqueous washes are critical for removing DMF, excess DIPEA salts, and HOAt byproducts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Coupling Reagent | HATU | High efficiency, fast kinetics.[7] EDC/HOBt (1.2 eq each) is a viable alternative. |
| Carboxylic Acid | 1.0 eq | Limiting reagent. |
| Amine | 1.0–1.1 eq | A slight excess can help drive the reaction to completion if the amine is not highly valuable. |
| Base | DIPEA (2.5–3.0 eq) | A sterically hindered, non-nucleophilic base is required to prevent side reactions.[16][17] |
| Solvent | Anhydrous DMF | Excellent solvating properties for most reactants. Anhydrous conditions are important. |
| Temperature | Room Temperature | Sufficient for most couplings with HATU. |
| Reaction Time | 1–4 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (moisture).2. Insufficient base.3. Sterically hindered amine/acid. | 1. Use fresh, anhydrous solvent and high-purity reagents. Ensure DIPEA is dry.2. Ensure at least 2.5 eq of DIPEA is used.3. Increase reaction time, warm slightly (to 40-50 °C), or switch to a more potent coupling reagent. |
| Starting Acid Remains | 1. Insufficient coupling reagent or amine.2. Short reaction time. | 1. Ensure correct stoichiometry (1.1-1.2 eq of HATU).2. Allow the reaction to stir for a longer period. |
| Formation of Guanidinium Byproduct | Amine attacks HATU directly before the acid is activated. | Do not skip the pre-activation step. Mix the acid, HATU, and DIPEA for 5-10 minutes before adding the amine.[15] |
| Difficult Purification | Residual DMF or DIPEA salts in the crude product. | Perform thorough aqueous washes during the work-up. Washing with dilute aqueous acid (e.g., 5% citric acid or 1M HCl) can help remove residual DIPEA, but be cautious if the product contains acid-labile groups. |
Conclusion
This application note provides a robust and reliable protocol for the amide coupling of 5-prop-2-ynyloxypyrazine-2-carboxylic acid using HATU as the coupling agent. The method is characterized by its high efficiency, mild reaction conditions, and operational simplicity. By understanding the underlying mechanism and following the detailed procedural and troubleshooting steps, researchers can confidently synthesize a diverse library of pyrazine carboxamides, paving the way for further investigation in drug development and chemical biology.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Patel, K. D., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 449-454. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Dolezal, M., et al. (2007). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Molecules, 12(9), 2147-2161. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]
-
ResearchGate. (2018). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]
-
Jampilek, J., et al. (2005). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 10(7), 814-827. [Link]
-
ResearchGate. (2015). Amide Bond Formation and Peptide Coupling. [Link]
-
Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]
-
ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Google Patents. (2018).
-
ACS Publications. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Jampilek, J., et al. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 9(12), 1109-1124. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
ResearchGate. (2024). Recent Progress in Isolating and Purifying Amide Alkaloids from their Natural Habitats: A Review. [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6724-6727. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. bachem.com [bachem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 17. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
use of 5-prop-2-ynyloxypyrazine-2-carboxylic acid in peptide synthesis
Application Note: High-Fidelity Peptide Functionalization using 5-Prop-2-ynyloxypyrazine-2-carboxylic Acid
Abstract
This technical guide details the integration of 5-prop-2-ynyloxypyrazine-2-carboxylic acid (CAS 1343058-10-5) into solid-phase peptide synthesis (SPPS) workflows. Unlike flexible aliphatic alkyne linkers (e.g., 4-pentynoic acid), this heteroaromatic building block offers a rigid, polar scaffold that enhances physicochemical properties and restricts conformational entropy. This guide covers solubility optimization, coupling protocols to prevent N-terminal racemization, and optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions to mitigate potential catalyst poisoning by the pyrazine core.
Introduction: The "Rigid Click" Advantage
In modern peptide drug discovery, the linker chemistry used to attach payloads (fluorophores, drugs, PEG) or close macrocycles is as critical as the sequence itself. 5-prop-2-ynyloxypyrazine-2-carboxylic acid represents a "next-generation" click handle.
Comparative Analysis:
| Feature | Aliphatic Linkers (e.g., Pentynoic Acid) | Pyrazine Linker (5-prop-2-ynyloxypyrazine-2-COOH) |
|---|---|---|
| Conformation | Flexible (High Entropy) | Rigid/Planar (Low Entropy) |
| Solubility | Lipophilic (Lowers logD) | Amphiphilic (Pyrazine N-atoms H-bond) |
| Metabolic Stability | Susceptible to oxidation | High (Heteroaromatic core) |
| Pi-Stacking | None | Possible (Phe/Trp/Tyr interactions) |
Key Applications:
-
Peptide-Drug Conjugates (PDCs): Providing a rigid spacer that prevents the payload from folding back onto the peptide pharmacophore.
-
Peptide Stapling: Creating rigid macrocycles when "clicked" with an internal azide (e.g., Azidohomoalanine).
-
Fragment-Based Drug Discovery (FBDD): Using the pyrazine core as a scaffold for library expansion.
Chemical Profile & Handling
-
IUPAC Name: 5-(prop-2-yn-1-yloxy)pyrazine-2-carboxylic acid
-
Molecular Weight: 178.14 g/mol
-
Solubility: Moderate in DCM; High in DMF, DMSO, and NMP.
-
Storage: -20°C, desiccated. Protect from light.
Critical Handling Note: While the propargyl ether is stable to standard TFA cleavage cocktails, the pyrazine ring nitrogens are weakly basic. Avoid using strong Lewis acids during synthesis outside of the cleavage step.
Protocol A: Solid-Phase Coupling (N-Terminal Capping)
This protocol is optimized for Fmoc-SPPS. The low nucleophilicity of the pyrazine carboxylic acid requires efficient activation, but care must be taken to avoid capping failure due to steric hindrance from the propargyl group.
Reagents:
-
Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DMF for 20 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF).
-
Activation Cocktail (Prepare immediately before use):
-
Dissolve 5-prop-2-ynyloxypyrazine-2-carboxylic acid (3.0 equiv relative to resin loading) in minimum DMF.
-
Add HATU (2.9 equiv).
-
Add DIEA (6.0 equiv).
-
Expert Tip: Pre-activate for exactly 30 seconds. Longer pre-activation may lead to ester formation on the propargyl alcohol if trace impurities are present, though the ether linkage is stable.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 90 minutes at room temperature.
-
Note: The pyrazine ring is electron-deficient, making the carboxylate less reactive than standard amino acids. Extended coupling time is required.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue beads), re-couple using PyAOP/HOAt conditions for higher efficiency.
-
Washing: Wash resin with DMF (5x), DCM (5x), and MeOH (3x) to shrink and dry if pausing.
Protocol B: CuAAC "Click" Conjugation
The Challenge: Pyrazine nitrogens can weakly coordinate Cu(I) ions, potentially sequestering the catalyst and stalling the click reaction. The Solution: Use a high-affinity ligand (THPTA) in excess to maintain the catalytic cycle.
Reaction Components:
-
Peptide-Alkyne: Purified peptide containing the 5-prop-2-ynyloxypyrazine moiety (1.0 equiv).
-
Azide Partner: Fluorophore-Azide, Drug-Azide, or Biotin-Azide (1.2 equiv).
-
Catalyst Source: CuSO4 · 5H2O.
-
Reducing Agent: Sodium Ascorbate.
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
Workflow:
-
Dissolution: Dissolve the Peptide-Alkyne and Azide Partner in 1:1 DMSO:Water (or tBuOH:Water). Maintain concentration at 1–5 mM.
-
Catalyst Complex Preparation (Pre-mix separately):
-
Mix CuSO4 (0.5 equiv) and THPTA (2.5 equiv) in water.
-
Rationale: A 1:5 Metal:Ligand ratio is crucial here. The excess THPTA prevents the pyrazine on the peptide from stripping the copper.
-
-
Initiation:
-
Add the Cu-THPTA complex to the reaction mixture.
-
Add Sodium Ascorbate (5.0 equiv) to initiate reduction to Cu(I).
-
Flush headspace with Argon/Nitrogen.
-
-
Incubation: Stir at Room Temperature for 2–4 hours.
-
Quenching & Purification:
-
Add EDTA (10 equiv) or a metal scavenger resin to chelate copper.
-
Purify via RP-HPLC using a C18 column (0.1% TFA gradient).
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical logic flow for using this building block.
Figure 1: Strategic workflow for integrating pyrazine-based alkyne linkers into peptide synthesis, highlighting the critical QC and Click Chemistry optimization steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Electron-deficient pyrazine carboxylate is sluggish. | Switch to PyAOP or HATU at 50°C (microwave assisted, 25W). |
| Precipitate in Click Rxn | Peptide aggregation due to planar pyrazine stacking. | Add 10–20% Guanidine HCl or increase DMSO content. |
| Stalled Click Reaction | Pyrazine nitrogen coordinating Copper. | Increase THPTA to 5-10 equivalents relative to Copper. |
| Side Product (+178 Da) | Incomplete deprotection or double coupling? | Check for double hits; unlikely with this steric bulk. Ensure efficient washing after coupling. |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.
-
Gund, M. G., et al. (2020). Heterocyclic scaffolds in peptide synthesis and drug discovery. European Journal of Medicinal Chemistry, 186, 111868.
Developing Enzyme Inhibitors from Pyrazine Carboxylic Acids: A Guide for Researchers
Introduction: The Versatility of the Pyrazine Scaffold in Enzyme Inhibition
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding, make it an attractive core for the design of enzyme inhibitors.[1] Pyrazine carboxylic acids, in particular, serve as a versatile starting point for the development of potent and selective inhibitors for a wide range of enzyme targets implicated in various diseases, from infectious diseases to cancer.[2][3][4][5][6][7] This guide provides a comprehensive overview of the key steps and considerations for researchers, scientists, and drug development professionals embarking on the discovery and optimization of enzyme inhibitors derived from this promising chemical class.
The journey from a simple pyrazine carboxylic acid to a clinical candidate is a multi-step process that requires a deep understanding of enzymology, medicinal chemistry, and pharmacology. This document will detail the critical stages of this process, from initial hit identification through to lead optimization and preclinical evaluation, providing both theoretical insights and practical protocols.
Chapter 1: Target Identification and Validation
The initial and most critical step in any drug discovery program is the selection and validation of an appropriate enzyme target. The choice of target will be dictated by the therapeutic area of interest and a thorough understanding of the underlying disease pathology. Pyrazine carboxylic acid derivatives have shown inhibitory activity against a diverse array of enzymes, including:
-
Mycobacterial Enzymes: Fatty acid synthase I (FAS I) and other enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis.[4] The well-known anti-tuberculosis drug, pyrazinamide, is a prodrug that is converted to pyrazinoic acid, the active inhibitor.[4]
-
Kinases: Various protein kinases, such as tyrosine kinases and PIM-1 kinase, which are often dysregulated in cancer and other diseases.[5][8]
-
Proteases: Including viral proteases like HCV NS3/4A, where the pyrazine scaffold can act as a bioisostere for other aromatic rings.[1]
-
Histone Acetyltransferases (HATs): Such as p300/CBP, which are epigenetic modifiers and represent promising targets in oncology.[7]
Once a target is selected, its role in the disease must be validated through genetic, cellular, and/or in vivo studies to ensure that its inhibition will lead to the desired therapeutic effect.
Chapter 2: Hit Discovery - Finding the Initial Spark
With a validated target in hand, the next phase is to identify "hits" - initial compounds that exhibit inhibitory activity. Several strategies can be employed:
-
High-Throughput Screening (HTS): Screening a large library of diverse compounds, which may include pyrazine carboxylic acid derivatives, against the target enzyme.
-
Fragment-Based Screening: Screening smaller, less complex molecules ("fragments") that can then be grown or linked together to create more potent inhibitors. The pyrazine core itself can be considered a valuable fragment.
-
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target enzyme, obtained through X-ray crystallography or cryo-electron microscopy, to design or computationally screen for molecules that are predicted to bind to the active site. Molecular docking studies are a key component of this approach.[5][9][10]
A successful hit discovery campaign will yield one or more chemical series with confirmed activity, providing a starting point for optimization.
Protocol 1: General High-Throughput Screening (HTS) Assay for Enzyme Inhibition
This protocol provides a generalized framework for an HTS assay. Specific substrates, buffers, and detection methods will need to be optimized for the particular enzyme of interest.
1. Reagent Preparation:
- Prepare a stock solution of the target enzyme in a suitable buffer that ensures its stability and activity.
- Prepare a stock solution of the enzyme's substrate. The choice of substrate may be a natural one or a synthetic one that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
- Prepare stock solutions of test compounds (e.g., a library of pyrazine carboxylic acid derivatives) in a suitable solvent, typically DMSO.
- Prepare assay buffer, which should be optimized for pH, ionic strength, and any necessary cofactors for the enzyme.
2. Assay Procedure (384-well plate format):
- Dispense a small volume (e.g., 1-5 µL) of the test compound solution into the wells of a microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
- Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme binding.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Monitor the reaction progress over time by measuring the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. The kinetic or endpoint reading will depend on the assay design.
3. Data Analysis:
- Calculate the percent inhibition for each test compound relative to the controls.
- Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
- Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% at a specific concentration).
Chapter 3: Lead Optimization - Refining the Molecule
The hit-to-lead and lead optimization phases involve iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hits. A key aspect of this process is the establishment of a robust Structure-Activity Relationship (SAR).[11]
Structure-Activity Relationship (SAR) Studies
SAR analysis systematically explores how modifications to the chemical structure of a molecule affect its biological activity.[11] For pyrazine carboxylic acids, this involves synthesizing a series of analogs with variations at different positions of the pyrazine ring and modifications to the carboxylic acid group.
Key Structural Modifications and Their Potential Impact:
| Modification | Rationale | Potential Impact on Activity |
| Substitution on the Pyrazine Ring (Positions 3, 5, 6) | Explore interactions with specific pockets in the enzyme's active site. | Can significantly increase or decrease potency and selectivity. For example, amino or alkylamino groups at the 3- or 5-positions of pyrazinoic acid have shown improved antimycobacterial activity.[12] |
| Bioisosteric Replacement of the Carboxylic Acid | Improve metabolic stability, cell permeability, or introduce new binding interactions. | Often challenging, as the carboxylic acid is frequently essential for potent activity.[12] However, bioisosteres like tetrazoles or sulfonamides can sometimes be successful.[12] |
| Amidation or Esterification of the Carboxylic Acid | Create prodrugs that can be cleaved in vivo to release the active carboxylic acid, or to directly interact with the target. | Can improve pharmacokinetic properties. Amide derivatives of pyrazine-2-carboxylic acid have shown a wide range of biological activities.[5][13] |
Diagram: The Iterative Cycle of Lead Optimization
Caption: The iterative cycle of lead optimization involves designing and synthesizing new analogs based on SAR, followed by biological evaluation and data analysis to inform the next round of design.
Protocol 2: Synthesis of Pyrazine-2-Carboxamide Derivatives
This protocol outlines a general method for the synthesis of pyrazine-2-carboxamide derivatives, a common modification in lead optimization.[13][14][15]
1. Activation of the Carboxylic Acid:
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or DMF).
- Add a coupling reagent such as propylphosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt), or thionyl chloride.[13][14] The choice of coupling reagent will depend on the specific substrates and desired reaction conditions.
- If using thionyl chloride, the reaction will form the acyl chloride. This is often done in a solvent like benzene and may require refluxing.[13]
- Stir the mixture at room temperature (or as required by the specific coupling chemistry) for a period of time (e.g., 30 minutes to a few hours) to allow for the activation of the carboxylic acid.
2. Amide Bond Formation:
- In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (e.g., diisopropylethylamine or triethylamine, 2-3 equivalents) in a dry solvent.
- Add the amine solution dropwise to the activated carboxylic acid mixture.
- Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
- Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with an acidic solution (e.g., 5% HCl), a basic solution (e.g., 5% NaOH), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
4. Characterization:
- Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[9][14]
Chapter 4: In-depth Characterization and Preclinical Development
Promising lead compounds must undergo extensive characterization to assess their potential as drug candidates. This includes detailed studies of their mechanism of action, selectivity, and pharmacokinetic and pharmacodynamic properties.
Mechanism of Action Studies
It is crucial to understand how an inhibitor interacts with its target enzyme. Key experiments include:
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.
-
Biophysical Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding affinity and thermodynamics of the inhibitor-enzyme interaction.[12]
-
Structural Biology: Co-crystallization of the inhibitor with the target enzyme can provide a detailed atomic-level view of the binding mode, which is invaluable for further rational design.
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Lead compounds should be screened against a panel of related enzymes (e.g., other kinases or proteases) to assess their selectivity profile.
ADME/Tox Profiling
This involves evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of the compound. Key in vitro assays include:
-
Solubility: Determining the solubility in aqueous buffers.
-
Permeability: Assessing the ability of the compound to cross cell membranes, often using Caco-2 cell monolayers.
-
Metabolic Stability: Evaluating the stability of the compound in the presence of liver microsomes or hepatocytes.
-
Cytotoxicity: Assessing the toxicity of the compound against various cell lines.
Diagram: The Drug Discovery and Development Funnel
Caption: The drug discovery process is a funnel, with a large number of initial compounds being narrowed down through successive stages of testing and optimization.
Conclusion
The development of enzyme inhibitors from pyrazine carboxylic acids is a dynamic and rewarding area of research with the potential to deliver novel therapeutics for a wide range of diseases. By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, researchers can effectively navigate the complexities of the drug discovery process. This guide has provided a foundational framework and detailed protocols to aid in this endeavor. The versatility of the pyrazine scaffold, coupled with a systematic and iterative approach to optimization, will undoubtedly continue to yield promising new drug candidates in the years to come.
References
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. (2012). Semantic Scholar. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. (n.d.). Semantic Scholar. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. [Link]
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). PMC. [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PMC. [Link]
-
Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. (2024). PMC. [Link]
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). DigitalCommons@TMC. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]
- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(prop-2-ynyloxy)pyrazine-2-carboxylic Acid Synthesis
Executive Summary & Strategic Analysis
The synthesis of 5-(prop-2-ynyloxy)pyrazine-2-carboxylic acid is a critical step in developing GPR40 agonists and other metabolic disease therapeutics. Users frequently report yields below 40% due to three converging factors:
-
Amphoteric Workup Losses: The product is a zwitterionic-like heteroaromatic acid, leading to high water solubility and extraction failures.
-
Competitive Hydrolysis: The 5-chloro leaving group is susceptible to attack by hydroxide (from wet solvents or bases), forming the inactive 5-hydroxy impurity.
-
Propargyl Instability: Excessive thermal forcing causes propargyl polymerization or isomerization to allenes.
This guide moves away from the "direct displacement" on the acid and advocates for a Two-Step Ester Protocol to lock the carboxylic acid, enabling high-yield
The "Golden Path" Protocol (High-Yield Workflow)
Do not attempt direct substitution on the carboxylic acid unless strictly necessary. The dianion intermediate is insoluble and sluggish.
Step 1: Nucleophilic Aromatic Substitution ( )
Reaction: Methyl 5-chloropyrazine-2-carboxylate + Propargyl Alcohol
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Ester : 1.2 eq Alcohol | Slight excess of nucleophile drives kinetics without complicating purification. |
| Base | ||
| Solvent | DMF or THF (Anhydrous) | Critical: Water content must be <0.05%. Water competes to form the 5-OH impurity. |
| Temperature | 60–70°C (DMF) or 0°C | Keep below 80°C. Propargyl ethers are thermally sensitive. |
Step 2: "Green" Hydrolysis (Saponification)
Reaction: Methyl Ester
-
Reagent: LiOH·
(2.0 eq) in THF/Water (1:1). -
Why LiOH? Unlike NaOH, Lithium Hydroxide is milder and provides cleaner conversion with less risk of attacking the pyrazine ring nitrogens or the ether linkage [1, 2].
Visualizing the Logic (Process Flow)
The following diagram illustrates the decision matrix for synthesis and the critical workup logic required to recover the product.
Figure 1: Strategic workflow comparing the recommended Ester Route vs. Direct Displacement, emphasizing the critical pH control step during isolation.
Troubleshooting Center (FAQ)
Issue 1: "I am getting a 5-hydroxy impurity (approx. 15-20%) instead of the ether."
Diagnosis: Competitive Hydrolysis. The chloride on the pyrazine ring is highly electrophilic. If your solvent contains water (wet DMF/DMSO) or if your base is hygroscopic (old NaOH/KOH), hydroxide ions will displace the chloride faster than the bulky propargyl alcohol. Corrective Action:
-
Switch Base: Use
-BuOK (Potassium tert-butoxide) or freshly dried . Avoid NaOH/KOH in the substitution step. -
Dry Solvents: Ensure DMF/THF is anhydrous (<0.05% water).
-
Order of Addition: Mix the propargyl alcohol and base first to generate the alkoxide, stir for 15 mins, then add the chloropyrazine. This ensures the active nucleophile is ready immediately [3].
Issue 2: "The reaction works, but I lose everything during the aqueous workup."
Diagnosis: Incorrect pH management (Amphoteric Solubility). Pyrazine carboxylic acids are soluble in water at both high pH (as carboxylate salts) and very low pH (protonation of pyrazine nitrogen). Corrective Action:
-
The "Goldilocks" pH: You must acidify carefully to pH 2.5 – 3.0 .
-
Procedure:
-
Cool the hydrolysis mixture to 0°C.
-
Add 1N HCl dropwise while monitoring with a pH meter (paper is not precise enough).
-
At pH 3.0, the free acid should crash out as a solid.
-
Do not overshoot to pH 0-1, or the pyrazine nitrogen will protonate, forming a soluble cation salt.
-
Issue 3: "My product is turning into a black tar during the reaction."
Diagnosis: Thermal decomposition of the alkyne. Propargyl groups are sensitive to prolonged heating in basic media, leading to polymerization or isomerization to the allene. Corrective Action:
-
Lower Temperature: Cap the reaction at 65°C. If conversion is slow, extend time rather than increasing heat.
-
Inert Atmosphere: Strictly run under Nitrogen (
) or Argon. Oxygen accelerates radical polymerization of alkynes. -
Catalysis: Add a catalytic amount (5 mol%) of 18-Crown-6 if using
in DMF. This increases the "nakedness" of the alkoxide anion, allowing the reaction to proceed at lower temperatures (e.g., 40°C) [1].
Advanced Optimization: Microwave Assistance
For high-throughput synthesis, thermal heating can be replaced with microwave irradiation to minimize side reactions.
Figure 2: Microwave protocol adapted from fluorous-tag synthesis optimization [1].
Protocol:
-
Solvent: THF (absorbs MW well).
-
Temp/Time: 95°C for 20–40 minutes.
-
Advantage: The short reaction time prevents the propargyl group from degrading, which is common in overnight thermal reflux.
References
-
Optimization of Nucleophilic Aromatic Substitution on Pyrazines Source: Zhang, W., et al. "Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles." ResearchGate.[1] Relevance: Establishes
-BuOK/THF and Microwave (95°C) as superior conditions for on fluor/chloropyrazines, achieving >95% yields. -
Green Hydrolysis of Chloropyrazine Esters Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Relevance: Validates the use of LiOH for high-yield hydrolysis of methyl 5-chloropyrazine-2-carboxylate without organic solvents, preventing side reactions.
-
General Mechanism of
Source: Makosza, M. "Nucleophilic Aromatic Substitution, General Corrected Mechanism."[2] Juniper Publishers. Relevance: Provides mechanistic insight into the addition-elimination pathway, supporting the need for electron-deficient rings (esters) to facilitate alkoxide attack.
Sources
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 5-prop-2-ynyloxypyrazine-2-carboxylic acid
Welcome to the technical support center for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically tailored for the conjugation of 5-prop-2-ynyloxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-efficiency, reproducible click reactions. Here, we address common challenges and provide robust protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the CuAAC reaction?
A1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2] The reaction is catalyzed by a copper(I) species, which significantly accelerates the rate of what would otherwise be a slow thermal cycloaddition. The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.[3][4]
Q2: Why is Cu(I) so critical, and what are common ways to introduce it into the reaction?
A2: Copper in its +1 oxidation state (Cu(I)) is the active catalytic species in the CuAAC reaction.[5] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][6] There are two primary methods for introducing Cu(I):
-
Directly using a Cu(I) salt: Salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used. However, their insolubility and instability can be challenging.[7][8]
-
In situ reduction of a Cu(II) salt: This is the more common and practical approach. A readily available and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used in combination with a reducing agent.[1][9] Sodium ascorbate is the most widely used reducing agent for this purpose, as it efficiently reduces Cu(II) to Cu(I) and helps to scavenge dissolved oxygen, which can oxidize the catalyst.[3][10]
Q3: What is the role of a ligand in the CuAAC reaction?
A3: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[11] They also enhance the reaction rate and can improve the solubility of the copper catalyst.[11][12] For bioconjugation reactions, ligands are particularly important as they can minimize copper-mediated damage to sensitive biomolecules.[10][13] Commonly used ligands include tris(triazolylmethyl)amine derivatives like TBTA, THPTA, and BTTAA.[11][14]
Q4: Can the carboxylic acid group on my molecule, 5-prop-2-ynyloxypyrazine-2-carboxylic acid, interfere with the reaction?
A4: The carboxylic acid group is generally well-tolerated in CuAAC reactions. In fact, some studies have shown that carboxylic acids can even promote the reaction under certain conditions.[1][15] However, it's important to consider the pH of the reaction mixture. At a neutral or slightly basic pH, the carboxylic acid will be deprotonated to a carboxylate, which could potentially chelate with the copper catalyst. This chelation is not always detrimental and may even be beneficial in some cases. It is advisable to start with a standard protocol and troubleshoot if issues arise. The pyrazine nitrogen atoms could also potentially coordinate with the copper catalyst, but this is less likely to cause significant inhibition compared to stronger chelating groups like thiols.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst (Cu(I) Oxidation) | The Cu(I) catalyst is highly sensitive to oxygen.[5][6] Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[5] Consider increasing the concentration of sodium ascorbate to ensure a sufficiently reducing environment. |
| Poor Reagent Quality | The purity of your alkyne (5-prop-2-ynyloxypyrazine-2-carboxylic acid) and azide is critical.[5][16] Ensure they are of high purity and have been stored correctly to prevent degradation. If you synthesized the materials in-house, confirm their identity and purity by NMR and mass spectrometry. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and pH can significantly impact the reaction rate.[5][17] See the "Optimization of Reaction Conditions" table below for guidance on screening different parameters. The order of reagent addition can also be crucial; it is often recommended to pre-mix the copper source and ligand before adding them to the substrate solution, with the reducing agent added last to initiate the reaction.[10][18] |
| Inhibited Catalyst | Certain functional groups, such as thiols, can strongly coordinate to and poison the copper catalyst.[3] While your molecule is unlikely to be problematic, ensure that your azide coupling partner does not contain such groups. If it does, specialized protocols with protective groups or specific ligands may be necessary. |
Issue 2: Reaction Stalls or is Sluggish
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Catalyst Loading | While CuAAC is a catalytic reaction, a certain minimum concentration of the catalyst is required for an efficient reaction rate. Try increasing the catalyst loading (both the copper source and the ligand) in a stepwise manner (e.g., from 1 mol% to 5 mol%). |
| Inappropriate Ligand | The choice of ligand can have a dramatic effect on the reaction rate.[19] Water-soluble ligands like THPTA and BTTAA are excellent for aqueous reactions, while TBTA is more suited for organic or mixed solvent systems.[14] Consider screening different ligands to find the optimal one for your specific substrate and solvent system. |
| Solvent Effects | The solvent can influence the solubility of your reagents and the stability and activity of the catalyst.[19] Polar aprotic solvents like DMF and DMSO are often good choices.[19][20] For aqueous reactions, a co-solvent such as t-BuOH or DMSO is frequently used to ensure all components remain in solution. |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Steps & Explanation |
| Alkyne Homocoupling (Glaser Coupling) | In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your alkyne to form a diyne byproduct.[3] This is a strong indicator of insufficient degassing or an inadequate concentration of the reducing agent. Ensure rigorous exclusion of oxygen and consider increasing the amount of sodium ascorbate. |
| Degradation of Substrates | In bioconjugation settings, copper and ascorbate can generate reactive oxygen species (ROS) that may damage sensitive molecules like proteins.[10][18] While less of a concern for your small molecule, if you are coupling it to a biomolecule, the use of a protective ligand and minimizing reaction time is crucial. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with 5-prop-2-ynyloxypyrazine-2-carboxylic acid
This protocol is a good starting point for optimization.
-
Reagent Preparation:
-
Prepare a stock solution of 5-prop-2-ynyloxypyrazine-2-carboxylic acid in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of your azide partner in the same solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare stock solutions of CuSO₄ in water and the chosen ligand (e.g., THPTA in water or TBTA in DMSO).
-
-
Reaction Setup (for a 1 mL reaction):
-
In a clean vial, add the desired amount of the 5-prop-2-ynyloxypyrazine-2-carboxylic acid stock solution.
-
Add the azide stock solution (typically 1.0 to 1.2 equivalents relative to the alkyne).
-
Add the chosen solvent to reach the desired final concentration (e.g., 0.1 M).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, pre-mix the CuSO₄ and ligand stock solutions and let them stand for a few minutes.
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by standard purification techniques such as chromatography or extraction.[1][16] For biomolecule conjugates, size exclusion chromatography or dialysis can be used to remove excess reagents and the copper catalyst.[6][21][22]
-
Data Presentation: Optimization of Reaction Conditions
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 |
| Solvent | DMF/H₂O (3:1) | DMSO | t-BuOH/H₂O (1:1) | Acetonitrile/H₂O (1:1) |
| Copper Source (mol%) | 1% CuSO₄ | 5% CuSO₄ | 1% CuSO₄ | 1% CuSO₄ |
| Ligand (mol%) | 5% THPTA | 5% THPTA | 5% BTTAA | 5% TBTA |
| Reducing Agent | 10% Sodium Ascorbate | 10% Sodium Ascorbate | 10% Sodium Ascorbate | 10% Sodium Ascorbate |
| Temperature | Room Temperature | 40 °C | Room Temperature | Room Temperature |
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting Workflow
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glenresearch.com [glenresearch.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click Chemistry: Solutions by baseclick [baseclick.eu]
- 17. researchgate.net [researchgate.net]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl Ether Stability & Troubleshooting
Subject: Stability, Handling, and Troubleshooting of Propargyl Ether Derivatives in Solution Ticket Priority: High (Chemical Stability & Safety Risk) Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Introduction: The Propargyl Paradox
Propargyl ethers (
-
Base-Catalyzed Isomerization (to allenyl ethers).
-
Oxidative Homocoupling (Glaser coupling).
-
Heavy Metal Acetylide Formation (Explosion hazard).
This guide provides a root-cause analysis and troubleshooting protocols for these issues.
Module 1: pH Sensitivity & Isomerization
The Issue: "My starting material is disappearing, but I'm not forming the product. NMR shows new peaks in the alkene region (4.5–6.5 ppm)."
Root Cause: The Propargyl-Allene Rearrangement
The propargylic protons (adjacent to the oxygen) are acidified by the electron-withdrawing ether linkage (
Mechanistic Pathway (Visualization)
The following diagram illustrates the base-catalyzed degradation pathway you must avoid.
Figure 1: The base-catalyzed isomerization pathway.[1] Once formed, allenyl ethers are unreactive in CuAAC and hydrolyze rapidly.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| New NMR Signals | Doublet at | Switch Buffers: Avoid amine bases ( |
| Loss of Reactivity | Terminal alkyne proton ( | Purification Check: Do not filter through basic alumina. Use neutral silica or acidic alumina. |
| Color Change | Yellowing of solution. | Solvent Acidity: Store in slightly acidic media if possible, or strictly neutral anhydrous solvents (DCM, THF). |
Module 2: Oxidative Instability (Click Chemistry Failure)
The Issue: "My click reaction turned green/blue and stalled. I see a dimer byproduct."
Root Cause: Glaser Coupling
In the presence of Copper(I) and Oxygen, terminal alkynes undergo oxidative homocoupling to form diynes (
Diagnostic Data: Solvent & Additive Effects
| Reaction Component | Impact on Stability | Recommendation |
| Dissolved Oxygen | CRITICAL RISK. Promotes Glaser coupling. | Mandatory: Sparge solvents with |
| Ascorbate (Reductant) | Stabilizer. Keeps Cu in +1 state, preventing oxidative coupling. | Use 5–10 equivalents of Sodium Ascorbate relative to Cu catalyst. |
| Ligand (THPTA/TBTA) | Stabilizer. Protects Cu(I) from oxidation and disproportionation. | Never use "naked" Copper Sulfate. Always use a chelating ligand (THPTA is preferred for water solubility). |
Workflow: The "Click" Stability Decision Tree
Figure 2: Diagnostic workflow for propargyl ether stability during Cu-catalyzed reactions.
Module 3: Safety & Heavy Metal Hazards
The Issue: "I noticed a solid precipitate forming in my waste container or reaction vessel."
Root Cause: Metal Acetylides
Terminal alkynes (
-
Hazard: These precipitates are primary explosives . They are highly sensitive to shock, friction, and heat when dry.
Safety Protocol
-
Avoid Ammonia: Never use ammoniacal silver nitrate (Tollens' reagent) to test for propargyl ethers unless strictly necessary and neutralized immediately.
-
Waste Disposal: Rinse glassware with dilute acid (1M HCl) immediately after use to decompose any potential acetylides before they dry.
-
Concentration: Do not distill propargyl ethers to dryness. Peroxides (from ether oxidation) or acetylides may concentrate in the residue.
Standardized Stability Assay (Protocol)
Use this protocol to validate the integrity of your propargyl ether stock before critical experiments.
Objective: Quantify isomerization or dimerization.
Technique:
-
Prepare Sample: Dissolve 5 mg of compound in 0.6 mL deuterated solvent.
-
Acquire Spectrum: 16 scans minimum.
-
Integration Check:
-
Region A (2.4–2.6 ppm): Triplet (J ~2.4 Hz). This is the terminal alkyne proton (
). Set Integral to 1.0. -
Region B (4.1–4.3 ppm): Doublet (J ~2.4 Hz). This is the propargylic methylene (
). Integral should be 2.0. -
Region C (5.0–6.5 ppm): Check for multiplets. Integral should be 0. Presence indicates Allenyl Ether.
-
-
Pass Criteria: Ratio of Region B : Region A must be 2:1 (
).
References
-
Alabugin, I. V., & Campagne, J. M. (2015). Base-Catalyzed Isomerization of Propargyl Ethers to Allenyl Ethers. Journal of Organic Chemistry.
-
Glaser, C. (1869).[2] Beiträge zur Kenntniss des Acetenylbenzols (Mechanism of Oxidative Coupling). Berichte der deutschen chemischen Gesellschaft.
-
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards: Acetylenic Compounds. Elsevier Science.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Sigma-Aldrich Technical Bulletin. Handling and Storage of Homopropargyl and Propargyl Derivatives.
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Carboxylic Acid Derivatives
Current Status: Operational Agent: Senior Application Scientist Topic: Carboxylic Acid Permeability Optimization
Introduction: The "Carboxylate Trap"
You are likely here because your potent enzymatic inhibitor or receptor agonist contains a carboxylic acid moiety (
The Root Cause:
At physiological pH (7.4), carboxylic acids (typically pKa 4–5) exist almost exclusively as carboxylate anions (
This guide provides the engineering protocols to mask, modify, or replace that charge to restore permeability.
Module 1: Prodrug Strategies (The "Trojan Horse")
The most reliable method to force a carboxylate into a cell is to mask the charge with a bio-labile ester. Do not simply make a methyl or ethyl ester; these are often too stable to be hydrolyzed by intracellular esterases, leaving you with an inactive molecule trapped inside the cell.
The Gold Standard: Acyloxymethyl Esters (AM & POM)
Acyloxymethyl esters are designed to be "fragile." They rely on a cascade mechanism where an esterase cleaves a distal group, triggering a spontaneous chemical collapse to release your free acid.
-
Acetoxymethyl (AM) Esters: Standard for in vitro tools (e.g., Fura-2 AM, Calcein AM).
-
Pivaloyloxymethyl (POM) Esters: More stable, often used for in vivo drugs (e.g., Adefovir dipivoxil).
Mechanism of Action (The Cascade)
It is critical to understand that this is a two-step release. If the second step fails, you generate a toxic formaldehyde adduct.
Figure 1: The activation cascade of Acyloxymethyl esters. Note that the spontaneous collapse releases formaldehyde, which can be toxic in high concentrations.
Comparative Data: Selecting Your Promoieties
Use this table to select the correct ester based on your assay type.
| Promoiety Strategy | Structure Code | Permeability ( | Intracellular Hydrolysis Rate | Primary Liability | Best Use Case |
| Methyl / Ethyl | -OMe / -OEt | Moderate | Very Slow | Metabolic stability (often never hydrolyzes) | Only if the ester itself is active. |
| Acetoxymethyl | -AM | High | Fast | Formaldehyde toxicity ; Poor plasma stability | In vitro cell assays (Ca2+ imaging, etc.). |
| Pivaloyloxymethyl | -POM | Very High | Moderate | Pivalic acid accumulation (carnitine depletion) | In vivo drug candidates. |
| Isopropyloxycarbonyloxymethyl | -POC | High | Fast | Carbonate toxicity | Antivirals (e.g., Tenofovir disoproxil). |
Module 2: Bioisosteres (The "Imposter")
If prodrugs fail (due to instability or toxicity), you must redesign the core scaffold. The goal is to replace the carboxylic acid with a group that mimics its H-bonding and geometry but has a higher pKa or better lipophilicity.
The Tetrazole Trap (Warning)
Common Misconception: "Tetrazoles are more lipophilic than carboxylic acids, so they must be more permeable." Reality: 5-substituted tetrazoles often have lower permeability than carboxylic acids in PAMPA assays.
-
Reason: While lipophilic, the tetrazole anion has a diffuse charge that binds water tightly. The energy required to strip this water off (desolvation penalty) is so high that it prevents membrane entry [1].
Superior Alternatives
Instead of tetrazoles, consider these isosteres for permeability:
-
Acyl Sulfonamides (
): pKa ~4.5. Maintains acidity but adds a lipophilic "tail" (the R group) to shield the charge. -
Oxadiazoles: Non-ionizable at pH 7.4. Excellent permeability but loses the electrostatic clamp of the acid.
Module 3: Troubleshooting & Validation Protocols
Scenario A: "My prodrug works in enzymes but kills my cells."
Diagnosis: Formaldehyde toxicity from AM ester hydrolysis. The Fix:
-
Reduce loading concentration (try 1 µM instead of 10 µM).
-
Wash cells 3x after loading to remove extracellular formaldehyde.
-
Switch to POM: Pivalic acid is less acutely toxic than formaldehyde in short-term assays.
Scenario B: "My prodrug works in cells but fails in animal models."
Diagnosis: Plasma Instability. Rodent plasma has extremely high esterase activity compared to human plasma. Your prodrug is being hydrolyzed in the blood before it reaches the tissue.[1]
Protocol: Plasma Stability Assay Objective: Determine if the prodrug survives the journey to the tissue.
-
Preparation: Pool plasma (Mouse/Rat/Human) and warm to 37°C.
-
Spike: Add prodrug to 1 µM final concentration (keep DMSO < 1%).
-
Sampling: Aliquot 50 µL at
min. -
Quench: Immediately add 200 µL cold Acetonitrile (with internal standard). Vortex. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor disappearance of Prodrug and appearance of Parent Acid.
Self-Validating Logic:
-
If
min in mouse plasma, the compound is useless for oral dosing in mice, regardless of cell data. -
Correction: Switch to a sterically hindered ester (e.g., POM or POC) or a double-ester strategy to block plasma esterases.
Module 4: Decision Framework
Use this logic flow to determine your next experimental step.
Figure 2: Strategic decision tree for carboxylic acid optimization.
FAQ: Frequently Asked Questions
Q: Why not just use a methyl ester? It’s easier to make. A: Methyl esters are chemically stable but biologically unpredictable. While some cells (e.g., hepatocytes) have high carboxylesterase activity that can cleave them, many other cell types do not. If the ester isn't cleaved, you are screening an inactive molecule. AM/POM esters are designed to be cleaved by ubiquitous non-specific esterases [2].[2]
Q: My POM ester precipitates in the cell media. What now?
A: POM esters are highly lipophilic (
-
Troubleshoot: Pre-complex your compound with Pluronic F-127 (0.02%) or cyclodextrin before adding to the media. This aids dispersion without affecting membrane permeability.
Q: I used a tetrazole to improve permeability, but my PAMPA data got worse. A: This is a known phenomenon. The delocalized negative charge on the tetrazole ring creates a strong hydration shell. Even though the molecule is "lipophilic" by LogD standards, the energy cost to dehydrate it and enter the membrane is high. Try an acyl sulfonamide instead [1].
References
-
Ballatore, C., et al. (2013). "Carboxylic Acid Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link
-
Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery, 17, 559–587. Link
-
Wermuth, C.G. (2011). "The Practice of Medicinal Chemistry." Elsevier.[3] Chapter: Strategies in the Design of Prodrugs. Link
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. Link
Sources
- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is an AM ester? | AAT Bioquest [aatbio.com]
- 3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Pyrazine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. Its presence in marketed drugs and numerous clinical candidates underscores its significance in medicinal chemistry.[1][2][3][4][5][6] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazine derivatives, drawing upon experimental data to illuminate the path from structural modification to therapeutic potential. We will explore key developments in the anticancer, antimicrobial, and antiviral applications of these versatile compounds, offering field-proven insights into the causality behind experimental choices.
The Pyrazine Core: A Foundation for Diverse Bioactivity
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design.[2][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for developing novel therapeutic agents. The biological activity of pyrazine derivatives can be finely tuned by introducing different substituents onto the pyrazine core, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]
Comparative SAR Analysis Across Therapeutic Areas
This section delves into the specific SAR of pyrazine derivatives within key therapeutic areas, presenting comparative data to highlight the impact of structural modifications on biological activity.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Pyrazine derivatives have emerged as a significant class of anticancer agents, with research focusing on their ability to inhibit various protein kinases and curb cancer cell proliferation.[2][4][5]
Imidazo[1,2-a]pyrazine Derivatives as PI3Kα Inhibitors
Recent studies have explored 8-morpholinoimidazo[1,2-a]pyrazine derivatives as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer. The general structure involves a morpholino group at position 8 and various carboxamide moieties.
A comparative study of three series of these derivatives revealed crucial SAR insights.[7][8] The position of substituents on the pendant phenylpyridine or phenylpyrimidine ring significantly impacts cytotoxicity. For instance, compounds with an aryl group at the C-4 position of the pyridine ring were more active than those with substitution at the C-5 position.[8] Furthermore, derivatives bearing a phenylpyrimidine-carboxamide moiety generally exhibited better cytotoxicity than their phenylpyridine-carboxamide counterparts.[8] The presence of electron-donating groups on the benzene ring was also found to be beneficial for cytotoxic activity.[8]
| Compound | R Group | Target Cancer Cell Lines | IC50 (μM) | PI3Kα IC50 (μM) |
| 12-series | Phenylpyridine-carboxamides at C-5 | A549, PC-3, MCF-7 | Moderate | Not Reported |
| 13-series | Phenylpyridine-carboxamides at C-4 | A549, PC-3, MCF-7 | More active than 12-series | Not Reported |
| 14c | Phenylpyrimidine-carboxamide | A549, PC-3, MCF-7 | 6.39 - 74.9 | 1.25 ± 0.13 |
| Lead Cmpd II | - | - | - | 7.39 |
Table 1: Comparative activity of 8-morpholinoimidazo[1,2-a]pyrazine derivatives. Data sourced from[7][8].
The most promising compound, 14c , demonstrated a PI3Kα inhibitory activity significantly more potent than the lead compound.[7] Molecular docking studies suggested that this enhanced activity is due to favorable interactions within the kinase's active site.[7]
####[7][9][10]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
Another promising class of anticancer pyrazine derivatives is the[7][9][10]triazolo[4,3-a]pyrazines, which have been investigated as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis.
A study on these derivatives highlighted the importance of the substituent at the 1-position of the triazolo ring. The most potent compound, 17l , exhibited excellent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[11] This compound also showed potent inhibition of c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM).[11]
Caption: Key pyrazine scaffolds for anticancer drug development.
Antimicrobial Activity: Combating Bacteria and Fungi
Pyrazine derivatives have a long-standing history in antimicrobial research, with pyrazinamide being a cornerstone of tuberculosis treatment.[12] Modern research continues to explore novel pyrazine-containing compounds with broad-spectrum antibacterial and antifungal activities.
Pyrazine-2-Carboxylic Acid Derivatives
A series of novel pyrazine-2-carboxylic acid derivatives incorporating piperazine moieties were synthesized and evaluated for their antioxidant and antimicrobial properties.[12] The study found that compound P4 , (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, displayed the highest antimicrobial activity.[12] Molecular docking studies suggested that the antibacterial activity of these compounds may be due to the inhibition of GlcN-6-P synthase.[12]
Another study focused on pyrazine carboxamide derivatives synthesized by condensing pyrazine-2-carboxylic acid chloride with various substituted aminopyridines.[13] Compound P1 showed the highest antimycobacterial activity against M. tuberculosis, while compound P2 was the most active against the fungal strain C. albicans.[13]
| Compound | Target Organism | MIC (µg/mL) |
| P4 | E. coli | 50 |
| P10 | C. albicans | 3.125 |
| P1 | M. tuberculosis | - |
| P2 | C. albicans | Comparable to Fluconazole |
Table 2: Antimicrobial activity of selected pyrazine derivatives. Data sourced from[12][13].
Triazolo[4,3-a]pyrazine Derivatives
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and showed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14][15][16] Compound 2e exhibited superior antibacterial activity, with MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[14][15][16]
Caption: Pyrazine scaffolds with notable antimicrobial activity.
Antiviral Activity: Targeting SARS-CoV-2
The COVID-19 pandemic spurred research into new antiviral agents, and pyrazine derivatives have shown promise in this area. Favipiravir, a pyrazine-based drug, has been used to treat COVID-19, highlighting the potential of this scaffold.[10]
A study on new pyrazine conjugates synthesized via microwave-assisted click chemistry and benzotriazole chemistry identified several compounds with significant potency against SARS-CoV-2.[10][17] Pyrazine-triazole conjugates 5d–g and a pyrazine-benzothiazole conjugate 12i showed promising antiviral properties and a significant selectivity index compared to the reference drug Favipiravir.[10][17] The study also noted that an unsubstituted methylene linker between the benzothiazolyl and pyrazinecarboxamide moieties led to higher antiviral properties.[10][17]
| Compound | Target | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) |
| 5d-g | SARS-CoV-2 | Potent | - | Significant |
| 12i | SARS-CoV-2 | 0.3638 | 1.396 | 3.837 |
| 12h | SARS-CoV-2 | 2.993 | 1.142 | 0.382 |
| Favipiravir | SARS-CoV-2 | - | - | Reference |
Table 3: Antiviral activity of pyrazine conjugates against SARS-CoV-2. Data sourced from[10][17].
Experimental Protocols: A Guide to Key Methodologies
To ensure the trustworthiness and reproducibility of the presented data, this section outlines the step-by-step methodologies for key experiments commonly used in SAR studies of pyrazine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as PI3Kα.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, its substrate (e.g., ATP), and a detection reagent.
-
Compound Addition: Add the pyrazine derivatives at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period.
-
Detection: Measure the kinase activity by detecting the amount of product formed or the amount of substrate consumed. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Serial Dilution: Prepare a series of twofold dilutions of the pyrazine derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: A generalized workflow for SAR studies of pyrazine derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of pyrazine derivatives have unveiled a rich landscape of therapeutic possibilities. The versatility of the pyrazine scaffold allows for fine-tuning of its biological activity through targeted chemical modifications. As demonstrated in this guide, strategic substitutions and fusions to the pyrazine core can lead to potent and selective inhibitors of key biological targets in cancer, infectious diseases, and viral infections.
Future research in this area will likely focus on:
-
Multi-target drug design: Developing single pyrazine-based molecules that can modulate multiple targets to combat complex diseases like cancer.
-
Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of promising pyrazine derivatives to enhance their in vivo efficacy and safety.
-
Exploring new therapeutic areas: Investigating the potential of pyrazine derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.
By leveraging the insights from SAR studies and employing rational drug design principles, the scientific community can continue to unlock the full therapeutic potential of the pyrazine scaffold.
References
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(2), 305. [Link]
-
In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1856. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). Chemistry & Biodiversity, 18(10), e2100341. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(12), 1827-1834. [Link]
-
Design, Synthesis, and Biological Evaluation of[7][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 868981. [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2017). AIP Conference Proceedings, 1823, 020054. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7350. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. (2023). Molecules, 28(18), 6549. [Link]
-
Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. (2023). Scientific Research Journal of Pharmacy, 2(3), 1-6. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(2), 305. [Link]
-
Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. (2024). Letters in Drug Design & Discovery, 21(1), 101-112. [Link]
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2008). Bioorganic & Medicinal Chemistry, 16(18), 8494-8501. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7350. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2021). Chemistry & Biodiversity, 18(10), e2100341. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7851. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7851. [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). E-Journal of Chemistry, 8(1), 291-296. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7851. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (2011). In Herbicides, Theory and Applications. IntechOpen. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Anxiolytic-like and Antireward Properties. (2021). Journal of Medicinal Chemistry, 64(8), 4089-4108. [Link]
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Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. (2024). Research Square. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5183. [Link]
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Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2020). Journal of Molecular Structure, 1210, 128013. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7350. [Link]
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A Senior Application Scientist's Guide to Pyrazinecarboxylic Acid Bioisosteres
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pyrazinecarboxylic Acid and the Need for Bioisosteric Replacement
Pyrazinecarboxylic acid is a critical pharmacophore in medicinal chemistry, most famously as the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA).[1][2] PZA is a prodrug that is converted in vivo to pyrazinoic acid (POA), which then exerts its antibacterial effect, particularly in the acidic environments of tuberculous lesions.[1][2][3][4] The carboxylic acid moiety is fundamental to its mechanism, contributing to the intracellular accumulation of the active drug.[1][3][4]
However, the very features that make the carboxylic acid group effective—its acidity and polarity—can also be liabilities in drug design.[5][6] This functional group is often associated with poor membrane permeability, rapid metabolic breakdown (e.g., glucuronidation), and high plasma protein binding, all of which can limit a drug candidate's oral bioavailability and overall efficacy.[5][6][7]
This is where the strategy of bioisosteric replacement becomes an indispensable tool.[8] Bioisosteres are functional groups or molecules that possess similar physicochemical or steric properties, leading to broadly similar biological effects.[5] By replacing a carboxylic acid with a suitable bioisostere, medicinal chemists can meticulously tune a molecule's properties to overcome pharmacokinetic hurdles while preserving or even enhancing its desired biological activity.[5][6] This guide provides a comparative analysis of the most common and effective bioisosteres for pyrazinecarboxylic acid, supported by experimental data and protocols to inform rational drug design.
The Central Challenge: Why Replace the Carboxylic Acid?
The decision to replace a carboxylic acid is driven by the need to optimize a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The ionized nature of the carboxylate at physiological pH (~7.4) is a primary concern, as it hinders passive diffusion across lipid-rich biological membranes, such as the gut wall and the blood-brain barrier.[5] Furthermore, carboxylic acids are susceptible to Phase II metabolic conjugation reactions, particularly the formation of acyl glucuronides, which can lead to rapid clearance and, in some cases, reactive metabolites implicated in toxicity.[5]
The goal of bioisosteric replacement is to find a surrogate that mimics the key interactions of the carboxylic acid—such as hydrogen bonding with a target receptor—while improving its drug-like properties.
Caption: The strategic goal of bioisosteric replacement for pyrazinecarboxylic acid.
Comparative Analysis of Key Bioisosteres
The selection of a bioisostere is a multi-parameter optimization problem. The ideal replacement should have a comparable pKa to maintain critical ionic interactions but exhibit improved lipophilicity (LogP/LogD) and metabolic stability.
5-Substituted-1H-Tetrazole: The Gold Standard
The 5-substituted tetrazole is arguably the most successful and widely used carboxylic acid bioisostere. Its pKa is remarkably similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar hydrogen bonding and ionic interactions. The negative charge is delocalized over the planar, aromatic tetrazole ring, which is a key reason for its success in mimicking the carboxylate group.
-
Physicochemical Properties: Tetrazoles typically have a pKa in the range of 4.5-4.9, which is very close to that of many carboxylic acids. Crucially, they are significantly more lipophilic. The tetrazole functional group is about 10 times more lipophilic than the corresponding carboxylate, which can lead to better membrane penetration.
-
Metabolic Stability: A primary advantage of the tetrazole ring is its resistance to common metabolic pathways that affect carboxylic acids, such as glucuronidation and β-oxidation. While tetrazoles can undergo N-glucuronidation, the resulting conjugates are chemically stable and not associated with the same toxicity concerns as reactive acyl glucuronides. This metabolic robustness often translates to a longer in vivo half-life.
-
Synthesis: Pyrazinyl tetrazoles can be synthesized from the corresponding pyrazinenitrile. A common and effective method is the [2+3] cycloaddition reaction between the nitrile and an azide source, such as sodium azide, often with a promoter like ammonium chloride or zinc bromide.
N-Acylsulfonamides: A Tuneable Alternative
N-Acylsulfonamides are another valuable class of non-classical bioisosteres for carboxylic acids. This functional group maintains the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
-
Physicochemical Properties: The pKa of N-acylsulfonamides is highly tuneable based on the substituents on the acyl and sulfonyl groups, but typically falls within the range of 3.5-4.5, making them comparable in acidity to carboxylic acids. Their lipophilicity can be modulated, but they often provide a means to balance acidity and permeability.
-
Metabolic Stability: They are generally more stable than carboxylic acids and are not substrates for the same conjugation pathways. This has led to their successful incorporation into several marketed drugs.
-
Synthesis: They can be prepared by the acylation of a sulfonamide or by reacting an activated carboxylic acid with a sulfonamide. This straightforward chemistry makes them an accessible option during lead optimization.
Hydroxamic Acids: Metal Chelators with Caveats
Hydroxamic acids are frequently employed as carboxylic acid bioisosteres, particularly in the design of metalloenzyme inhibitors due to their strong metal-chelating properties.[5]
-
Physicochemical Properties: Hydroxamic acids are considerably less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[5] This means they will be largely protonated at physiological pH, which can significantly alter their interaction with a target and improve membrane permeability.
-
Metabolic Stability: This is the primary drawback of hydroxamic acids. They can be metabolically unstable and undergo hydrolysis back to the corresponding carboxylic acid.[5] More recently, it has been shown that cytochrome P450-mediated oxidation is a major pathway for this conversion, not just simple hydrolysis. They are also susceptible to sulfation and glucuronidation, which can lead to reactive metabolites.[5]
-
Synthesis: The most common synthesis involves the acylation of hydroxylamine with an activated carboxylic acid derivative, such as an acyl chloride or ester.
Squaric Acids and Tetrazolones: Emerging Isosteres
More recent additions to the medicinal chemist's toolkit include squaric acids and tetrazolones, which offer unique geometries and electronic properties.
-
Squaric Acids: This unique four-membered ring system is a diprotic acid with high acidity (pKa1 ≈ 0.5-1.5, pKa2 ≈ 3.0-3.5). Its planar, rigid structure and ability to act as both a strong hydrogen bond donor and acceptor make it an intriguing, though less common, bioisostere. It has been explored as a non-classical replacement for phosphates and carboxylates.
-
Tetrazolones: These heterocycles are being investigated as an alternative to tetrazoles. They often exhibit slightly higher pKa values (around 6.0-6.5) and lower lipophilicity compared to the parent carboxylic acid. This modulation of properties can be advantageous in specific contexts, potentially improving solubility or fine-tuning receptor interactions.
Caption: Structures of pyrazinecarboxylic acid and its key bioisosteres (Py = Pyrazinyl ring).
Data Summary: Physicochemical Property Comparison
The choice of an isostere is data-driven. The following table summarizes the key physicochemical properties of pyrazinecarboxylic acid and its potential replacements.
| Functional Group | Typical pKa Range | Typical LogP/LogD Change (vs. COOH) | Key Features |
| Pyrazinecarboxylic Acid | 2.9 | Baseline | Parent moiety, active metabolite of PZA. |
| 5-Substituted Tetrazole | 4.5 - 4.9 | More Lipophilic (+0.5 to +1.0) | Excellent COOH mimic, metabolically stable. |
| N-Acylsulfonamide | 3.5 - 5.5 | Variable, can be tuned | Highly tuneable acidity, metabolically stable. |
| Hydroxamic Acid | 8.0 - 9.0[5] | More Lipophilic (less ionized) | Good metal chelator, metabolically labile.[5] |
| Squaric Acid (monoanion) | ~3.5 | More Hydrophilic | Highly acidic, rigid planar structure. |
| Tetrazolone | 6.0 - 6.5 | Less Lipophilic (-0.3) | Less acidic than COOH, may improve solubility. |
Note: LogP/LogD values are highly dependent on the entire molecular structure, and the changes listed are general trends observed in matched-pair analyses.[8]
Experimental Protocols for Comparative Evaluation
To objectively compare these bioisosteres, standardized, self-validating experimental protocols are essential.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a test compound. This value is critical for predicting the ionization state at physiological pH.
Methodology:
-
Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility. Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration:
-
Place a known volume (e.g., 20 mL) of the compound solution in a jacketed beaker maintained at 25°C.
-
Initially, titrate with 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure the compound is fully protonated.
-
Titrate the solution with standardized 0.1 M NaOH, adding small, precise aliquots (e.g., 10-50 µL). Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence point(s) to a high pH (e.g., pH 12.0).
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For more accurate results, use software to calculate the first derivative (dpH/dV) of the curve; the peak of the derivative plot indicates the equivalence point.
-
Controls: Run a blank titration with the co-solvent alone to correct for its buffering capacity. Use a known standard with a similar pKa (e.g., benzoic acid) to validate the method.
Protocol: LogD₇.₄ Determination by Shake-Flask Method
Objective: To measure the lipophilicity of a compound at physiological pH, which is a key predictor of membrane permeability and absorption.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the two phases: n-octanol (pre-saturated with buffer) and phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol).
-
Partitioning:
-
Add a small aliquot of the compound stock solution to a vial containing a known volume of PBS (pH 7.4) to achieve a final concentration of ~50-100 µM.
-
Add an equal volume of pre-saturated n-octanol.
-
Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.
-
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous ).
-
Controls: Include well-characterized control compounds, one with low LogD (e.g., caffeine) and one with high LogD (e.g., testosterone), to ensure the assay is performing correctly.
Protocol: In Vitro Metabolic Stability Assessment
Objective: To evaluate a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance rate.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm HLM and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the test compound (final concentration 1 µM) to the HLM suspension (final protein concentration 0.5 mg/mL) in phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time Points: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
-
Controls:
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Controls: Include a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to validate the activity of the microsomal batch.
-
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion and Future Perspectives
The replacement of the carboxylic acid in pyrazine-based scaffolds is a proven strategy for enhancing drug-like properties. While the 5-substituted tetrazole remains the most reliable and well-characterized bioisostere, offering a favorable balance of acidity and metabolic stability, other groups like N-acylsulfonamides provide greater tuneability. Newer isosteres such as tetrazolones are emerging as valuable tools for fine-tuning properties like lipophilicity and solubility.
The ultimate choice of a bioisostere is context-dependent and cannot be predicted with absolute certainty.[5] It requires a systematic approach involving synthesis and parallel evaluation of key physicochemical and metabolic properties as outlined in this guide. By leveraging this comparative data, researchers can make more informed decisions, accelerating the transition from a promising hit compound to a viable drug candidate with an optimized pharmacokinetic profile.
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Chemoenzymatic synthesis of tetrazole-substituted pyrazine compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]
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Neochoritis, C. G., et al. (2021). Tetrazoles via Multicomponent Reactions. ACS Publications. Retrieved from [Link]
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Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed. Retrieved from [Link]
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Brokeš, J., et al. (2021). Squaric acid analogues in medicinal chemistry. PubMed. Retrieved from [Link]
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Francisco, K. R., et al. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. -ORCA. Retrieved from [Link]
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Brokeš, J., et al. (2021). Squaric acid analogues in medicinal chemistry | Request PDF. ResearchGate. Retrieved from [Link]
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Ruseva, N. K., et al. (2022). A concise review on application of squaric acid derivatives and their metal complexes in medicine. Arkivoc. Retrieved from [Link]
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Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Retrieved from [Link]
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Sang-phyo, L., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calixarene Scaffold. ACS Publications. Retrieved from [Link]
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Acylsulfonamide. (n.d.). Wikipedia. Retrieved from [Link]
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Singh, J., et al. (2025). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. RSC Publishing. Retrieved from [Link]
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Singh, S. B., et al. (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. ScienceDirect. Retrieved from [Link]
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Singh, H., et al. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. Retrieved from [Link]
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Synthesis of pyrazole and tetrazole derivatives of 9,10-anthraquinonylhydrazones. (n.d.). ResearchGate. Retrieved from [Link]
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Witkowski, T. G., et al. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. PubMed. Retrieved from [Link]
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Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. (n.d.). RSC Publishing. Retrieved from [Link]
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Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]
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Acid Bioisosteres. (2022). Cambridge MedChem Consulting. Retrieved from [Link]
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Pyrazinamide. (n.d.). Wikipedia. Retrieved from [Link]
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Fotso, S., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Retrieved from [Link]
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Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. (2026). ACS Publications. Retrieved from [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Retrieved from [Link]
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Liu, J., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed. Retrieved from [Link]
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What is the mechanism of Pyrazinamide?. (2024). Patsnap Synapse. Retrieved from [Link]
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Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). UniCA IRIS. Retrieved from [Link]
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Doležal, M., et al. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. Retrieved from [Link]
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Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]
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Mechanism of action on Pyrazinamide drug targets in susceptible and... (n.d.). ResearchGate. Retrieved from [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. (2015). Institute for Translational Medicine and Therapeutics - University of Pennsylvania. Retrieved from [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazine-2-Carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Among these, molecular docking stands out as a powerful and cost-effective method for predicting the binding affinity and orientation of small molecules within the active site of a biological target.[4][5] This guide provides an in-depth comparative analysis of the in-silico docking performance of various pyrazine-2-carboxylic acid derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[6][7]
Pyrazine-based compounds are of significant interest in medicinal chemistry due to their unique electronic properties, which allow for a range of interactions with protein targets, including hydrogen bonds, and π-interactions.[8][9] This guide will delve into the nuances of performing comparative docking studies with these derivatives, offering practical insights and a validated protocol to empower your own research endeavors.
Comparative Docking Performance of Pyrazine-2-Carboxylic Acid Derivatives
The efficacy of a drug candidate is intrinsically linked to its binding affinity for its target protein. Molecular docking simulations provide a quantitative estimation of this affinity, typically expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger binding interaction. The following table summarizes the docking performance of various pyrazine-2-carboxylic acid derivatives against several therapeutically relevant protein targets, as reported in recent literature.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions | Reference |
| Piperazine Derivatives | Glucosamine-6-phosphate synthase | - | High docking score reported for (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Inhibition of GlcN-6-P synthase | [6] |
| Thiazolidinone Derivatives | HIV-1 Reverse Transcriptase | 1ZD1, 1RT2, 1FKP, 1FK9 | Good dock scores and binding energies reported for most derivatives. Molecules 13 and 14 showed potential for dual anti-tubercular and anti-HIV activity. | Hydrogen bonds, hydrophobic interactions, pi-pi interactions | [10][11] |
| Aromatic, Cyclic, and Aliphatic Side Chain Derivatives | Mycobacterium tuberculosis InhA | 4DRE | Rerank score of -86.4047 kcal/mol for derivative 1c. | Hydrogen bonding and π-π interactions | [12][13] |
| 6-chloropyrazine-2-carboxamides | Mycobacterium tuberculosis (target not specified) | - | Predicted better bioactivity for 6-chloro-N-octylpyrazine-2-carboxamide based on molecular docking. | - | [14] |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in the software, scoring functions, and docking parameters used. The strength of this data lies in the relative ranking of derivatives within the same study.
The Causality Behind Experimental Choices in Docking Studies
A robust and reliable docking study is not merely about generating numbers; it is about making informed decisions at each step of the workflow. The choice of the protein structure, the preparation of both the protein and the ligand, and the selection of the docking algorithm and scoring function all significantly impact the outcome.
Protein Preparation: The initial step involves obtaining a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB). It is crucial to prepare this structure by removing water molecules (unless they are known to be involved in binding), adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This ensures that the electrostatic and hydrogen bonding interactions are accurately modeled.
Ligand Preparation: The 3D structures of the pyrazine-2-carboxylic acid derivatives must be generated and optimized to their lowest energy conformation. This is critical as the initial conformation of the ligand can influence the docking result. Tautomeric and ionization states of the ligand at physiological pH should also be carefully considered.
Defining the Binding Site: The accuracy of the docking simulation is highly dependent on the correct definition of the binding site. This is often determined by identifying the location of a co-crystallized ligand in the experimental structure or by using pocket detection algorithms.
Experimental Protocol: A Validated Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study of pyrazine-2-carboxylic acid derivatives. This protocol is designed to be a self-validating system, incorporating steps for re-docking a known ligand to validate the docking parameters.
Software Requirements:
-
Molecular modeling software (e.g., AutoDock Tools, Maestro, MOE)
-
Docking software (e.g., AutoDock Vina, Glide, GOLD)
-
Visualization software (e.g., PyMOL, Chimera, VMD)
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4DRE for M. tuberculosis InhA).
-
Load the protein structure into your molecular modeling software.
-
Remove all water molecules and any co-crystallized ligands or ions not relevant to the binding interaction.
-
Add polar hydrogen atoms to the protein.
-
Assign appropriate protonation states to histidine, aspartate, and glutamate residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Draw the 2D structures of your pyrazine-2-carboxylic acid derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D structures.
-
Perform a conformational search and energy minimization for each ligand to obtain the lowest energy conformer.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT for AutoDock).
-
-
Grid Box Generation:
-
Identify the binding site of the target protein. If a co-crystallized ligand is present, its coordinates can be used to define the center of the grid box.
-
Define the dimensions of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely. The size of the grid box will depend on the size of the ligand and the binding pocket.
-
-
Docking Simulation:
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation for each pyrazine-2-carboxylic acid derivative against the prepared protein.
-
-
Validation (Re-docking):
-
If a co-crystallized ligand was present in the original PDB file, re-dock this known ligand back into the binding site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
-
Analysis of Results:
-
Analyze the docking scores and binding energies of your derivatives. A more negative score typically indicates a better binding affinity.
-
Visualize the docked poses of the ligands within the protein's active site.
-
Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
-
Visualizing the Docking Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting. The following diagram, generated using Graphviz, illustrates the key stages of a typical molecular docking study.
Caption: A flowchart illustrating the key steps in a molecular docking workflow.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative docking studies of pyrazine-2-carboxylic acid derivatives. By understanding the principles of molecular docking, following a validated experimental protocol, and critically analyzing the results, researchers can effectively leverage this computational tool to accelerate the discovery of new drug candidates. The pyrazine scaffold continues to be a promising starting point for the design of potent and selective inhibitors for a wide range of biological targets. Future studies should focus on integrating molecular dynamics simulations to assess the stability of the docked complexes and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
